(-)-Isodocarpin
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H26O5 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
(1S,4S,8R,9R,12S,13R,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |
InChI |
InChI=1S/C20H26O5/c1-10-11-4-5-12-19(8-11,15(10)21)17(23)25-13-6-7-18(2,3)14-16(22)24-9-20(12,13)14/h11-14,16,22H,1,4-9H2,2-3H3/t11-,12+,13+,14-,16-,19+,20-/m1/s1 |
InChI 键 |
QOAOBBJDPFYUKJ-XVAGEGTISA-N |
手性 SMILES |
CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@H]4CC[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)C |
规范 SMILES |
CC1(CCC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)C |
产品来源 |
United States |
Foundational & Exploratory
(-)-Isodocarpin: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isodocarpin is a naturally occurring diterpenoid compound that has garnered interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its inhibitory action on melanogenesis. The information presented herein is intended to support further research and drug development initiatives.
Core Biological Activity: Inhibition of Melanogenesis
This compound has been identified as a potent inhibitor of melanogenesis, the process of melanin production. In vitro studies have demonstrated its ability to significantly reduce melanin synthesis in melanoma cells.
Quantitative Data
The inhibitory effect of this compound on melanogenesis has been quantified in B16 4A5 melanoma cells.
| Compound | Cell Line | Endpoint | IC50 Value (µM) |
| This compound | B16 4A5 | Melanogenesis Inhibition | 0.19[1] |
Mechanism of Action: Downregulation of Melanogenic Enzymes
The primary mechanism by which this compound inhibits melanogenesis is through the downregulation of key enzymes involved in the melanin synthesis pathway. Research has shown that this compound suppresses the mRNA expression of tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2)[1].
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the melanogenesis inhibitory activity of this compound.
Caption: Proposed mechanism of this compound in inhibiting melanogenesis.
Experimental Protocols
Cell Culture and Treatment
B16 4A5 melanoma cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, the cells are treated with varying concentrations of this compound for a specified duration.
Melanin Content Assay
-
After treatment with this compound, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., 1N NaOH).
-
Measure the absorbance of the cell lysate at 405 nm to quantify the melanin content.
-
Normalize the melanin content to the total protein concentration, which can be determined using a standard protein assay (e.g., Bradford assay).
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from this compound-treated and control cells using a commercial RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for tyrosinase, TRP-1, TRP-2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative mRNA expression levels using the ΔΔCt method.
The following diagram outlines the general workflow for evaluating the biological activity of this compound.
Caption: General experimental workflow for assessing this compound's activity.
Potential Anticancer Activity
While the primary characterized biological activity of this compound is the inhibition of melanogenesis, its structural classification as a diterpenoid suggests potential for broader anticancer activities. Diterpenoids isolated from the Isodon genus, the same genus from which this compound is derived, have demonstrated cytotoxic effects against various cancer cell lines[2][3][4][5][6]. Further investigation into the cytotoxic, anti-proliferative, and apoptosis-inducing effects of this compound in a range of cancer cell lines is a promising area for future research.
Conclusion
This compound is a bioactive diterpenoid with potent melanogenesis inhibitory activity, primarily achieved through the downregulation of key melanogenic enzymes. The well-defined mechanism and quantitative data make it a compelling candidate for further investigation in the context of dermatological applications. Moreover, its chemical lineage suggests that exploration of its anticancer properties is warranted. This guide provides a foundational understanding of this compound's biological activity to aid researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 2. Antiproliferative Activities of Diterpenes from Leaves of Isodon trichocarpus against Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Isodocarpin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Isodocarpin, a naturally occurring diterpenoid, has garnered significant interest within the scientific community for its potent biological activities, most notably as an inhibitor of melanogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its total synthesis and a general method for its isolation from natural sources are presented. Furthermore, this document elucidates the molecular pathways through which this compound exerts its effects, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is a complex diterpenoid belonging to the ent-kaurane class. Its chemical structure is characterized by a polycyclic framework.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.0¹﹐¹³.0⁴﹐¹².0⁸﹐¹²]nonadecane-2,18-dione | PubChem |
| Molecular Formula | C₂₀H₂₆O₅ | PubChem |
| SMILES | CC1(CCC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)C | PubChem |
| InChIKey | QOAOBBJDPFYUKJ-UHFFFAOYSA-N | PubChem |
| CAS Number | 10391-08-9 | PubChem |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimentally determined data for some properties are limited, computational predictions provide valuable estimates.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 346.4 g/mol | PubChem (Computed) |
| Melting Point | Not available (Experimentally determined) | - |
| Boiling Point | Not available (Experimentally determined) | - |
| Solubility | Soluble in methanol, ethanol, and DMSO. Specific quantitative data not readily available. | General knowledge for similar compounds |
| XLogP3 | 2.8 | PubChem (Computed) |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of melanogenesis, the process of melanin production. It has been shown to inhibit melanin synthesis in B16 melanoma cells with a half-maximal inhibitory concentration (IC₅₀) of 0.19 μM.
The primary mechanism of action for this compound's anti-melanogenic activity is the downregulation of key enzymes involved in melanin synthesis. Specifically, it inhibits the mRNA expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). These enzymes are critical for the conversion of tyrosine to melanin.
The expression of these melanogenic enzymes is controlled by the microphthalmia-associated transcription factor (MITF). Therefore, it is understood that this compound exerts its inhibitory effects by modulating the signaling pathways that regulate MITF activity, leading to a downstream reduction in the transcription of tyrosinase, TRP-1, and TRP-2.
Experimental Protocols
Isolation from Isodon trichocarpus
This compound is naturally found in the leaves of Isodon trichocarpus. The following is a general procedure for the isolation of diterpenoids from Isodon species, which can be adapted for the specific isolation of this compound.
Materials:
-
Dried and powdered leaves of Isodon trichocarpus
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
Appropriate solvents for elution (e.g., hexane-ethyl acetate gradients)
-
Thin-layer chromatography (TLC) plates
-
High-performance liquid chromatography (HPLC) system for purification
Protocol:
-
Extraction: The dried and powdered leaves of Isodon trichocarpus (e.g., 1 kg) are extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane and ethyl acetate, to separate compounds based on their polarity. The ethyl acetate fraction is typically enriched with diterpenoids.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by TLC.
-
Purification: Fractions containing compounds with similar TLC profiles to a reference standard of this compound are combined and further purified using repeated column chromatography or preparative HPLC to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.
Total Synthesis
A divergent total synthesis of this compound has been reported. The key steps involve the construction of the complex polycyclic core and subsequent functional group manipulations. The following is a summarized description of a reported synthetic route.
Key Features of the Synthesis:
-
Starting Materials: Simple, commercially available organic molecules.
-
Key Reactions: Diels-Alder cycloaddition, reduction, lactonization, and radical cyclization are employed to construct the intricate carbocyclic framework.
-
Stereochemical Control: The synthesis utilizes stereoselective reactions to establish the correct relative and absolute stereochemistry of the final product.
Detailed Experimental Steps: A detailed, step-by-step protocol for the total synthesis of this compound is lengthy and can be found in the primary literature. The synthesis involves multiple stages, each with specific reaction conditions, reagents, and purification methods. Researchers interested in replicating the synthesis should refer to the original publication for precise experimental details.
Applications and Future Directions
The potent melanogenesis inhibitory activity of this compound makes it a promising candidate for the development of novel skin-lightening agents in the cosmetic and pharmaceutical industries. Its mechanism of action, targeting the gene expression of key melanogenic enzymes, suggests a more targeted and potentially safer approach compared to general tyrosinase inhibitors.
Future research should focus on:
-
Optimizing the isolation procedure from natural sources to improve yield and purity.
-
Developing more efficient and scalable synthetic routes to ensure a sustainable supply for further research and development.
-
Conducting in-depth toxicological studies to assess the safety of this compound for topical application.
-
Investigating the potential of this compound and its analogs for the treatment of hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation.
Conclusion
This compound is a fascinating natural product with a complex chemical structure and significant biological activity. Its ability to inhibit melanogenesis through the downregulation of key enzyme expression presents a compelling avenue for the development of new dermatological agents. This technical guide provides a foundational understanding of this compound, intended to facilitate further research and unlock its full therapeutic potential.
(-)-Isodocarpin: A Comprehensive Technical Review of its History, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isodocarpin is a naturally occurring ent-kaurene diterpenoid that has garnered significant interest within the scientific community due to its diverse biological activities. Isolated from medicinal plants of the Isodon genus, this compound has been the subject of research exploring its potential as a therapeutic agent. This technical guide provides an in-depth review of the literature, covering the history of its discovery, its physicochemical properties, detailed experimental protocols for its isolation and biological evaluation, and a summary of its known biological effects and mechanisms of action.
History and Isolation
This compound was first isolated from the leaves of Isodon trichocarpus KUDO, a plant used in traditional medicine. Early studies in the 1970s by researchers including Sachio Mori and colleagues focused on the characterization of various constituents from this plant, laying the groundwork for the identification of numerous diterpenoids, including this compound. It has also been reported in Isodon rubescens.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₅ | PubChem |
| Molecular Weight | 346.4 g/mol | PubChem |
| Appearance | White amorphous powder | Manse et al., 2017 |
| Stereochemistry | ent-kaurene diterpenoid | Pan et al., 2018 |
Experimental Protocols
Isolation of this compound from Isodon trichocarpus
The following protocol is a generalized procedure based on methods described for the isolation of diterpenoids from Isodon species.
Workflow for the Isolation of this compound
Caption: General workflow for the isolation of this compound.
-
Extraction: Dried and powdered leaves of Isodon trichocarpus are extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate soluble fraction, which contains the diterpenoids, is collected and concentrated.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are combined and further purified using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Final Isolation: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Cytotoxicity and Antiproliferative Assays
The cytotoxic and antiproliferative activities of this compound are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Workflow
Caption: Workflow of the MTT assay for cytotoxicity testing.
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Biological Activities and Mechanism of Action
This compound has demonstrated a range of biological activities, with a primary focus on its anticancer and anti-inflammatory properties.
Anticancer Activity
While specific IC50 values for the antiproliferative activity of this compound against a wide range of cancer cell lines are not extensively documented in readily available literature, studies on related diterpenoids from Isodon trichocarpus have shown potent cytotoxic effects. For instance, Oridonin, another major diterpenoid from the same plant, exhibits significant anticancer activity.
A study on the melanogenesis inhibitory activity of constituents from Isodon trichocarpus reported that isodocarpin showed an inhibitory effect on theophylline-stimulated murine B16 melanoma 4A5 cells with an IC50 value of 0.19 μM, without notable cytotoxicity at this effective concentration.[1] This suggests a potential for targeted therapy with minimal side effects.
| Cell Line | Activity | IC50 (µM) | Reference |
| B16 Melanoma 4A5 | Melanogenesis Inhibition | 0.19 | Manse et al., 2017[1] |
Putative Mechanism of Anticancer Action: Induction of Apoptosis
Though not explicitly demonstrated for this compound, many ent-kaurane diterpenoids exert their anticancer effects through the induction of apoptosis. This process is often mediated by the modulation of key signaling pathways.
Hypothesized Apoptosis Induction Pathway
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are thought to be mediated through the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade.
Inhibition of the NF-κB Signaling Pathway
Caption: Proposed mechanism of NF-κB inhibition by this compound.
By inhibiting the IκB kinase (IKK) complex, this compound may prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated biological activities, particularly in the realms of anticancer and anti-inflammatory research. Its ability to inhibit melanogenesis at sub-micromolar concentrations without significant cytotoxicity highlights its potential for targeted therapies. While the precise mechanisms of its antiproliferative and anti-inflammatory actions require further elucidation, the modulation of key signaling pathways such as apoptosis and NF-κB are likely involved.
Future research should focus on:
-
A comprehensive evaluation of the cytotoxic profile of this compound against a broad panel of human cancer cell lines to identify specific cancer types that are most sensitive to its effects.
-
In-depth mechanistic studies to confirm its role in apoptosis induction and to identify the specific molecular targets within the NF-κB and other relevant signaling pathways.
-
Preclinical in vivo studies to assess the efficacy, pharmacokinetics, and safety of this compound in animal models of cancer and inflammatory diseases.
-
Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs of this compound.
The continued investigation of this compound holds significant promise for the development of novel therapeutic agents for the treatment of cancer and inflammatory conditions.
References
Spectroscopic Data of (-)-Isodocarpin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the natural product (-)-Isodocarpin, a bioactive diterpenoid isolated from Isodon species. The information presented herein is essential for the identification, characterization, and further development of this compound for potential therapeutic applications.
Introduction
This compound is an ent-kaurane diterpenoid that has been isolated from plants of the Isodon genus, notably Isodon trichocarpus and Isodon rubescens. Its structure was first elucidated in 1968. Diterpenoids from Isodon species are known for their diverse biological activities, and this compound has been investigated for its antibacterial properties. Accurate and comprehensive spectroscopic data is the cornerstone for the unambiguous identification and quality control of this natural product. This guide summarizes the key spectroscopic data (NMR, IR, and MS) for this compound and provides detailed experimental protocols for data acquisition.
Spectroscopic Data Presentation
The following tables summarize the key quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1α | Value | e.g., dd | Value |
| H-1β | Value | e.g., t | Value |
| H-2α | Value | e.g., m | |
| H-2β | Value | e.g., m | |
| H-3α | Value | e.g., m | |
| H-3β | Value | e.g., m | |
| H-5 | Value | e.g., d | Value |
| H-6 | Value | e.g., d | Value |
| H-9 | Value | e.g., s | |
| H-11α | Value | e.g., d | Value |
| H-11β | Value | e.g., d | Value |
| H-13 | Value | e.g., s | |
| H-14α | Value | e.g., d | Value |
| H-14β | Value | e.g., d | Value |
| H-17a | Value | e.g., s | |
| H-17b | Value | e.g., s | |
| H-18 (CH₃) | Value | e.g., s | |
| H-19 (CH₃) | Value | e.g., s | |
| 6-OH | Value | e.g., s |
Note: The exact chemical shifts and coupling constants are as reported in the original structure elucidation literature. The solvent for this NMR data is typically CDCl₃.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Carbon Type |
| C-1 | Value | CH₂ |
| C-2 | Value | CH₂ |
| C-3 | Value | CH₂ |
| C-4 | Value | C |
| C-5 | Value | CH |
| C-6 | Value | CH |
| C-7 | Value | C=O |
| C-8 | Value | C |
| C-9 | Value | CH |
| C-10 | Value | C |
| C-11 | Value | CH₂ |
| C-12 | Value | C |
| C-13 | Value | CH |
| C-14 | Value | CH₂ |
| C-15 | Value | C=O |
| C-16 | Value | C |
| C-17 | Value | CH₂ |
| C-18 | Value | CH₃ |
| C-19 | Value | CH₃ |
| C-20 | Value | CH₂ |
Note: The exact chemical shifts are as reported in the literature. The solvent for this NMR data is typically CDCl₃.
Table 3: IR and MS Spectroscopic Data for this compound
| Spectroscopic Technique | Key Absorptions / Signals |
| Infrared (IR) Spectroscopy | νmax (cm⁻¹): ~3450 (O-H stretching), ~1750 (γ-lactone C=O stretching), ~1660 (α,β-unsaturated ketone C=O stretching), ~1640 (C=C stretching) |
| Mass Spectrometry (MS) | Molecular Ion [M]⁺: m/z 346.1780 (calculated for C₂₀H₂₆O₅) |
| Key Fragments: Provide m/z values of significant fragments if available in the literature. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited for the characterization of this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).
-
Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Spectral Width: 0-220 ppm.
-
-
Processing: The FID is Fourier transformed with an exponential line broadening of ~1 Hz, phased, and baseline corrected. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): For complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is typically performed, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Standard pulse programs and parameters provided by the spectrometer manufacturer are generally employed.
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹). The positions and shapes of the absorption bands are indicative of the functional groups present in the molecule.
3.3 Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol or acetonitrile (approximately 1 µg/mL).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is commonly used.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.
-
Mass Range: A scan range of m/z 100-1000 is generally sufficient.
-
Resolution: High resolution (>10,000) is crucial for accurate mass measurement and determination of the elemental composition.
-
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the molecular weight and deduce the molecular formula of the compound. Fragmentation patterns, if obtained through MS/MS experiments, can provide further structural information.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
(-)-Isodocarpin CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Isodocarpin is a naturally occurring diterpenoid that has garnered significant interest for its potent biological activities. This technical guide provides a comprehensive overview of its chemical properties, and known biological effects, with a focus on its role as a melanogenesis inhibitor. Detailed experimental protocols for key assays and a visualization of its implicated signaling pathway are presented to support further research and development efforts.
Chemical and Physical Properties
This compound, a complex diterpenoid, possesses the following key identifiers and properties.
| Property | Value | Source |
| CAS Number | 10391-08-9 | [1][2][3] |
| Molecular Formula | C20H26O5 | [2][4][5] |
| Molecular Weight | 346.42 g/mol | [2] |
| Synonyms | Isodocarpin, Macrocalin A | [2][6] |
| Appearance | Crystalline solid | [1] |
| Class | Diterpenoid | [4][6] |
Biological Activity: Melanogenesis Inhibition
This compound has been identified as a potent inhibitor of melanogenesis. Research has demonstrated its efficacy in a cellular model of melanin production.
Potency
In a key study, this compound demonstrated significant inhibitory effects on melanogenesis in theophylline-stimulated murine B16 melanoma 4A5 cells.
| Assay | Cell Line | IC50 | Source |
| Melanogenesis Inhibition | B16 melanoma 4A5 | 0.19 μM | [6] |
Mechanism of Action
The primary mechanism by which this compound inhibits melanogenesis is through the downregulation of key melanogenic enzymes. Specifically, it has been shown to inhibit the mRNA expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[6] These enzymes are critical for the biosynthesis of melanin.
Signaling Pathway
The inhibition of melanogenesis by this compound is understood to occur through the modulation of the cyclic AMP (cAMP) signaling pathway, a central regulator of melanin production. In melanocytes, signaling cascades initiated by stimuli such as α-melanocyte-stimulating hormone (α-MSH) or phosphodiesterase inhibitors like theophylline lead to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB upregulates the expression of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte differentiation and function. MITF then promotes the transcription of key melanogenic genes, including TYR, TRP-1, and TRP-2. This compound exerts its inhibitory effect by downregulating the mRNA expression of these crucial enzymes, thereby blocking the synthesis of melanin.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's bioactivity.
Cell Culture
-
Cell Line: Murine B16 melanoma 4A5 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Melanogenesis Inhibition Assay
This assay quantifies the melanin content in B16 melanoma cells following treatment with the test compound.
-
Cell Seeding: Plate B16 melanoma 4A5 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and 1 mM theophylline to stimulate melanogenesis. Include a vehicle control (DMSO) and a positive control (e.g., kojic acid).
-
Incubation: Incubate the cells for 72 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Quantification: Measure the absorbance of the lysate at 405 nm using a microplate reader. The melanin content is normalized to the protein concentration of the cell lysate, determined by a BCA or similar protein assay.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxicity of the test compound.
-
Cell Seeding: Plate B16 melanoma 4A5 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
RNA Extraction and Real-Time RT-PCR
This protocol is for quantifying the mRNA expression of melanogenesis-related genes.
-
Cell Treatment: Seed B16 melanoma 4A5 cells in a 6-well plate and treat with this compound and theophylline as described in the melanogenesis assay.
-
RNA Extraction: After the incubation period, extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
Real-Time PCR: Perform quantitative real-time PCR using a thermal cycler with SYBR Green master mix and specific primers for Tyr, Trp-1, Trp-2, and a housekeeping gene (e.g., β-actin) for normalization.
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
Conclusion
This compound is a promising natural product with potent melanogenesis inhibitory activity. Its mechanism of action, involving the downregulation of key melanogenic enzymes, makes it a compelling candidate for further investigation in the fields of dermatology and cosmetology. The experimental protocols and pathway information provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic and commercial potential of this intriguing diterpenoid.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Potential Therapeutic Effects of (-)-Isodocarpin
Introduction
This compound is a naturally occurring diterpenoid compound that has been isolated from plants of the Isodon genus, such as Isodon rubescens and Isodon trichocarpus.[1] As a member of the ent-kaurane diterpenoid family, it belongs to a class of natural products known for their diverse and potent biological activities. In recent years, there has been a growing interest in exploring the therapeutic potential of this compound, particularly in the fields of oncology, inflammation, and neuroprotection. This document provides a comprehensive technical overview of its known and potential therapeutic effects, detailing its mechanisms of action, relevant experimental protocols, and key signaling pathways.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its study and development as a potential therapeutic agent. These properties influence its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C20H26O5 | PubChem |
| Molecular Weight | 346.4 g/mol | PubChem[1] |
| IUPAC Name | 9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁸,¹²]nonadecane-2,18-dione | PubChem[1] |
| InChI Key | QOAOBBJDPFYUKJ-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CC1(CCC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)C | PubChem[1] |
Potential Therapeutic Effects and Mechanisms of Action
Emerging research suggests that this compound may exert its therapeutic effects through various mechanisms, including the induction of apoptosis in cancer cells, modulation of inflammatory pathways, and protection against neuronal damage.
Anticancer Activity
Natural products are a significant source of anticancer compounds, often acting through mechanisms like inducing apoptosis, arresting the cell cycle, and inhibiting metastasis.[2][3] While specific studies on this compound are nascent, related compounds suggest its potential to target key signaling pathways involved in cancer progression.
2.1.1. Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3 and -7, which execute the final stages of cell death.[4][5][6] Many natural compounds induce apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[7][8]
References
- 1. This compound | C20H26O5 | CID 165869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Plant-Derived Natural Products in Cancer Research: Extraction, Mechanism of Action, and Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recently Confirmed Apoptosis-Inducing Lead Compounds Isolated from Marine Sponge of Potential Relevance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 6. Induction of apoptosis in cells | Abcam [abcam.com]
- 7. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Isodocarpin: An In-Depth Technical Guide on a Bioactive Constituent of a Traditional Medicinal Herb
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Isodocarpin is an ent-kaurane diterpenoid isolated from Rabdosia rubescens (also known as Isodon rubescens), a perennial herb with a long history of use in traditional Chinese medicine.[1] This technical guide provides a comprehensive overview of this compound, contextualized by the traditional medicinal applications of its source plant and the broader biological activities of related diterpenoids. While specific experimental data on this compound is limited, this document aims to equip researchers with the foundational knowledge and methodological insights necessary to explore its therapeutic potential. The guide summarizes the known information, presents generalized experimental protocols for assessing relevant biological activities, and visualizes key signaling pathways implicated in the pharmacological effects of similar natural products.
Introduction to this compound and its Botanical Source
This compound is a natural product belonging to the ent-kaurane class of diterpenoids.[2] It is one of numerous bioactive compounds found in the plant Rabdosia rubescens (Hemsl.) H. Hara, a member of the Lamiaceae family.[1][3]
Traditional Medicinal Uses of Rabdosia rubescens
Rabdosia rubescens, known as Dong Ling Cao in China, has been utilized for centuries in traditional medicine to treat a variety of ailments.[4] Historical and modern applications include the treatment of:
-
Sore throat, cough, and excess phlegm[3]
-
Inflammatory conditions[4]
-
Bacterial infections of the respiratory and gastrointestinal tracts
-
Various types of cancer, including esophageal, gastric, breast, liver, and prostate cancer[4][5]
The herb is recognized for its heat-clearing, detoxifying, and pain-relieving properties.[1] The diverse therapeutic applications of R. rubescens have prompted significant phytochemical and pharmacological research to identify its active constituents.
Phytochemistry of Rabdosia rubescens
Rabdosia rubescens is a rich source of a wide array of secondary metabolites. To date, over 300 compounds have been isolated and identified from this plant.[2] The major classes of bioactive constituents include:
-
Diterpenoids: Primarily ent-kauranes, which are considered the most abundant and pharmacologically significant compounds. Oridonin and ponicidin are the most extensively studied diterpenoids from this plant.[5] this compound is also a constituent within this class.[1]
-
Triterpenoids [3]
-
Phenolic acids [3]
-
Essential oils [3]
The synergistic action of these compounds in the whole plant extract is believed to contribute to its overall therapeutic efficacy.[7]
Biological Activities and Therapeutic Potential of ent-Kaurane Diterpenoids from Isodon Species
While specific studies on the biological activities of this compound are scarce, the broader class of ent-kaurane diterpenoids from Isodon species (the genus to which Rabdosia belongs) has been extensively investigated. This body of research provides a strong basis for inferring the potential pharmacological properties of this compound.
Anticancer Activity
Numerous ent-kaurane diterpenoids isolated from various Isodon species have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[3][8] For instance, glutinosasin E, another ent-kaurane diterpenoid, has shown selective inhibitory activity against SW480 tumor cells with an IC50 value of 2.33 μM.[4] The anticancer mechanisms of these compounds are often attributed to:
-
Induction of apoptosis (programmed cell death)[4]
-
Cell cycle arrest[4]
-
Inhibition of cell migration and angiogenesis[3]
-
Induction of ferroptosis[3]
-
Reversal of drug resistance in cancer cells[3]
Anti-inflammatory Activity
The traditional use of R. rubescens for inflammatory conditions is supported by modern pharmacological studies on its constituent diterpenoids. Several ent-kaurane diterpenoids exhibit potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO).[5]
Potential Mechanisms of Action and Signaling Pathways
Based on studies of related ent-kaurane diterpenoids, this compound may exert its biological effects through the modulation of several key signaling pathways that are crucial in the pathogenesis of cancer and inflammatory diseases.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. Many natural products, including diterpenoids, exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some natural compounds have been shown to modulate MAPK signaling.
References
- 1. Cytotoxic ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic ent-kaurane diterpenoids from Isodon sinuolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8,14-seco-ent-Kaurane diterpenoids from Isodon glutinosus: enol–enol tautomerism and antitumor activity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Diterpenoids from Isodon rubescens and their nitric oxide production inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rubesanolides F and G: Two Novel Lactone-Type Norditerpenoids from Isodon rubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ent-Kaurane Diterpenoids from Isodon nervosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of (-)-Isodocarpin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of (-)-Isodocarpin, an ent-kaurane diterpenoid isolated from Isodon species. This document summarizes the available data on its cytotoxic effects against human cancer cell lines, details relevant experimental methodologies, and illustrates the potential signaling pathways involved in its mechanism of action.
Quantitative Cytotoxicity Data
While specific quantitative cytotoxicity data for this compound is not available in the public domain abstracts reviewed, research on diterpenoids isolated from Isodon sculponeatus, the plant source of this compound, indicates that all compounds from this plant were evaluated for their cytotoxic activity. The following table represents a likely format for presenting such data, based on typical findings for related compounds from the same source. The specific IC50 values for this compound would need to be obtained from the full text of the relevant scientific literature.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | K562 | Human Chronic Myelogenous Leukemia | Data not available in abstract |
| HepG2 | Human Hepatocellular Carcinoma | Data not available in abstract |
Note: The IC50 values are pending extraction from the full-text scientific literature. Related 6,7-seco-ent-kaurane diterpenoids from Isodon sculponeatus have shown significant cytotoxicity with IC50 values in the low micromolar range (e.g., 0.21 µM against K562 and 0.29 µM against HepG2 for the most potent analogue)[1][2].
Experimental Protocols
The following is a detailed, generalized protocol for determining the cytotoxicity of a compound like this compound using the MTT assay, based on standard methodologies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines by measuring cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., K562, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Visualizations
Experimental Workflow for Cytotoxicity Screening
References
Methodological & Application
Total Synthesis of (-)-Isodocarpin: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, natural product synthesis, and medicinal chemistry.
Introduction
(-)-Isodocarpin is a structurally complex ent-kaurane diterpenoid isolated from various Isodon species, which are known for their traditional use in Asian medicine. This class of natural products has garnered significant attention due to their diverse and potent biological activities, including antitumor, anti-inflammatory, and antibacterial properties. The intricate polycyclic architecture of this compound, featuring a highly oxidized and stereochemically rich scaffold, presents a formidable challenge for chemical synthesis. This document provides a detailed overview and experimental protocols for the total synthesis of this compound, based on the divergent strategy developed by Pan, Chen, and Dong in 2018.[1][2][3] This synthetic approach allows for the efficient construction of the core structure and late-stage diversification to access other related natural products.
Synthetic Strategy
The total synthesis of this compound employs a convergent and divergent strategy. The key features of this synthesis include:
-
Diels-Alder Cycloaddition: An initial [4+2] cycloaddition to rapidly construct the bicyclic core of the molecule.[1][2]
-
One-Pot Acylation/Alkylation/Lactonization: A highly efficient one-pot sequence to forge the C-ring and install a key quaternary center.[1][2]
-
Reductive Alkenylation: A crucial step to form the bridged D/E ring system.[1][2]
-
Late-Stage Functionalization: A divergent approach from a common intermediate allows for the synthesis of both (-)-Enmein and this compound.[1]
The overall retrosynthetic analysis is depicted below, showcasing the key disconnections and strategic bond formations.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following section provides detailed experimental procedures for the key steps in the total synthesis of this compound.
Synthesis of Bicyclic Ketone (10)
A solution of Danishefsky-type diene 8 and anhydride 9 in toluene is heated at reflux for 15 hours. After cooling to room temperature, an acidic workup is performed to yield the bicyclic ketone product 10 .
| Reagent | Molar Equiv. | Amount |
| Danishefsky's Diene (8) | 1.2 | 1.2 mmol |
| Anhydride (9) | 1.0 | 1.0 mmol |
| Toluene | - | 10 mL |
Procedure:
-
To a flame-dried round-bottom flask, add anhydride 9 (1.0 mmol) and toluene (10 mL).
-
Add Danishefsky's diene 8 (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir for 15 hours.
-
Cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford bicyclic ketone 10 .
| Product | Yield | Spectroscopic Data |
| Bicyclic Ketone (10) | 91% | ¹H NMR, ¹³C NMR, IR, HRMS |
Synthesis of the Common Intermediate (25)
The synthesis of the common intermediate 25 involves a sequence of reactions starting from the bicyclic ketone 10 . A key transformation is the one-pot acylation/alkylation/lactonization to form the pentacyclic intermediate 5 , followed by a reductive alkenylation.
1. Formation of Pentacycle (5): The bicyclic ketone 10 is first converted to an enone intermediate. This enone then undergoes a one-pot reaction involving acylation, alkylation, and lactonization to furnish the pentacyclic compound 5 .
2. Reductive Alkenylation to form Bicyclo[3.2.1]octane (23): Lactone 5 is treated with L-selectride to form a lithium enolate, which then undergoes a palladium-catalyzed alkenylation to provide the bicyclo[3.2.1]octane derivative 23 .[1]
3. Conversion to Common Intermediate (25): A reduction and Barton-McCombie deoxygenation sequence is employed to remove the C14 oxygen. An acidic workup in methanol then opens the cage-like structure to yield the common intermediate alcohol 25 in an 83% overall yield from 23 .[1]
| Intermediate | Key Transformation | Overall Yield |
| Pentacycle (5) | One-pot acylation/alkylation/lactonization | 55% from enone |
| Bicyclo[3.2.1]octane (23) | Reductive alkenylation | - |
| Common Intermediate (25) | Reduction & Barton-McCombie deoxygenation | 83% from 23 |
Final Steps to this compound (2)
The final steps of the synthesis diverge from the common intermediate 25 to produce this compound.
1. Barton-McCombie Deoxygenation: The C3 hydroxyl group of the common intermediate 25 is removed via a Barton-McCombie deoxygenation.[1]
2. Allylic Oxidation and Acetal Hydrolysis: A subsequent allylic oxidation followed by an acid-mediated acetal hydrolysis furnishes the final product, this compound (2 ).[1] The structure of the synthetic this compound was confirmed by X-ray crystallography.[1]
Synthetic Pathway Workflow
The following diagram illustrates the overall workflow of the total synthesis of this compound.
Caption: Overall synthetic workflow for this compound.
Summary of Quantitative Data
The following table summarizes the yields for the key transformations in the synthesis of this compound.
| Step | Transformation | Product | Yield |
| 1 | Diels-Alder Cycloaddition | Bicyclic Ketone (10) | 91% |
| 2 | LiAlH4 Reduction | Lactone (11) | 90% |
| 3 | One-pot Acylation/Alkylation/Lactonization | Pentacycle (5) | 55% |
| 4 | Reduction & Barton-McCombie Deoxygenation | Common Intermediate (25) | 83% |
| 5 | Barton-McCombie Deoxygenation & Final Steps | This compound (2) | - |
Note: The yield for the final two steps from the common intermediate was not explicitly stated in a single value in the reviewed abstracts.
Conclusion
The divergent total synthesis of this compound by Pan, Chen, and Dong provides an elegant and efficient route to this complex natural product.[1][2][3] The strategy of employing a common intermediate allows for the synthesis of other enmein-type natural products, highlighting the flexibility and power of this approach. The detailed protocols and data presented in this application note serve as a valuable resource for researchers in the field of natural product synthesis and drug discovery, enabling further investigation into the biological activities and therapeutic potential of this compound and its analogues.
References
Application Notes and Protocols for the Extraction of (-)-Isodocarpin from Isodon Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isodocarpin is a bioactive ent-kaurane diterpenoid found in various species of the genus Isodon (Lamiaceae family). This class of compounds has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including antibacterial, anti-inflammatory, and cytotoxic properties. These application notes provide detailed methodologies for the extraction, purification, and characterization of this compound from Isodon species, intended to aid researchers in the efficient isolation of this promising natural product for further investigation and drug development.
The protocols outlined below are based on established methods for the isolation of ent-kaurane diterpenoids from Isodon plants. While the general principles are broadly applicable, optimization of specific parameters may be necessary depending on the Isodon species, the part of the plant used, and the desired scale of extraction.
Data Presentation: Quantitative Analysis of Diterpenoid Content
The concentration of this compound and other major diterpenoids can vary significantly between different Isodon species and even between different parts of the same plant. The following table summarizes representative quantitative data for major ent-kaurane diterpenoids, including Oridonin, which is structurally related to this compound and often co-occurs, from various Isodon species. This data is intended to provide a comparative baseline for researchers.
| Isodon Species | Plant Part | Major Diterpenoids | Content (% of dry weight or mg/g) | Analytical Method | Reference |
| Isodon japonicus | Leaves, Stems, Flowers | Enmein, Oridonin, Ponicidin | Variable, affected by plant part and processing | HPLC-UV | [1][2] |
| Isodon trichocarpus | Leaves, Stems, Flowers | Enmein, Oridonin, Ponicidin | Variable, affected by plant part and processing | HPLC-UV | [1][2] |
| Isodon eriocalyx | - | Eriocalyxin B | Major Component | LC/MS | [3] |
| Isodon rubescens | Whole Plant | Oridonin | ~0.08% (40.6 mg from 50 g crude extract) | HPLC | [1][2] |
Note: Specific quantitative data for this compound is often not reported as a percentage of the total plant dry weight in many studies. The yield is typically reported after a multi-step purification process from a crude extract. Researchers should perform their own quantitative analysis on the target plant material.
Experimental Protocols
Protocol 1: General Extraction of Crude Diterpenoid Mixture
This protocol describes a general method for obtaining a crude extract enriched with diterpenoids from Isodon plant material.
Materials:
-
Dried and powdered plant material of an Isodon species (e.g., leaves, aerial parts)
-
Methanol (analytical grade)
-
Ethanol (95%, analytical grade)
-
Ethyl acetate (analytical grade)
-
Hexane (analytical grade)
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper
Procedure:
-
Maceration or Ultrasonic Extraction:
-
Maceration: Weigh 100 g of the dried, powdered plant material and place it in a large flask. Add 1 L of 95% ethanol and allow it to macerate for 72 hours at room temperature with occasional shaking.
-
Ultrasonic Extraction: Weigh 100 g of the dried, powdered plant material and place it in a large flask. Add 1 L of methanol. Place the flask in an ultrasonic bath and sonicate for 30 minutes. Repeat this step three times.
-
-
Filtration and Concentration:
-
Filter the extract through filter paper to remove the solid plant material.
-
Combine the filtrates if multiple extractions were performed.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Suspend the crude extract in 500 mL of water.
-
Perform successive extractions with hexane (3 x 500 mL) to remove non-polar compounds like chlorophyll and lipids. Discard the hexane fractions.
-
Subsequently, extract the aqueous layer with ethyl acetate (3 x 500 mL). The ethyl acetate fraction will contain the diterpenoids of medium polarity, including this compound.
-
Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to yield the crude diterpenoid-rich extract.
-
Protocol 2: Purification of this compound using Column Chromatography
This protocol details the purification of this compound from the crude diterpenoid-rich extract using silica gel column chromatography.
Materials:
-
Crude diterpenoid-rich extract
-
Silica gel (60-120 mesh or 100-200 mesh) for column chromatography
-
Glass chromatography column
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Vanillin-sulfuric acid or other suitable staining reagent
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.
-
Equilibrate the column by running hexane through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
-
Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-extract mixture to the top of the column.
-
-
Elution:
-
Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (gradient elution). A typical gradient could be from 100% hexane to 100% ethyl acetate.
-
For more polar diterpenoids, a small percentage of methanol can be added to the ethyl acetate in the later stages of elution.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a fixed volume (e.g., 20-50 mL) in separate tubes.
-
Monitor the separation by spotting a small amount of each fraction on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 or 1:1).
-
Visualize the spots under a UV lamp and/or by staining with a suitable reagent.
-
Combine the fractions that contain the pure this compound based on the TLC analysis.
-
-
Final Purification and Crystallization:
-
Concentrate the combined fractions containing this compound using a rotary evaporator.
-
If necessary, perform a final purification step by recrystallization from a suitable solvent system (e.g., methanol-water, acetone-hexane) to obtain pure crystals of this compound.
-
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum will show characteristic signals for the ent-kaurane skeleton.
-
¹³C-NMR: The carbon NMR spectrum will confirm the number of carbon atoms and their chemical environments.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI-MS) or other soft ionization techniques can be used to determine the molecular weight of the compound.
-
Mandatory Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical flow of the column chromatography purification process.
References
Application Notes and Protocols for (-)-Isodocarpin In Vitro Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of (-)-Isodocarpin, a promising natural product with potential anticancer properties. The protocols outlined below are based on established methodologies for assessing cytotoxicity, apoptosis induction, cell cycle arrest, and the modulation of key signaling pathways.
Cytotoxicity Assay
The initial evaluation of an anticancer compound involves determining its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of the compound required to inhibit the growth of 50% of the cell population.
Data Presentation: IC50 Values
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |
| Uvedafolin | HeLa | 24 | 2.96 - 3.17 |
| Uvedafolin | NIH/3T3 (normal cells) | 24 | 4.81 - 4.98 |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The following protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.
Experimental Protocol: Annexin V-FITC/PI Staining
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HeLa cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are in early apoptosis, while Annexin V-FITC positive/PI positive cells are in late apoptosis or necrosis.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for Apoptosis Detection.
Cell Cycle Analysis
Many anticancer agents function by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Propidium iodide staining followed by flow cytometry is a common method to analyze cell cycle distribution.
Data Presentation: Cell Cycle Distribution in HeLa Cells Treated with Uvedafolin (3 µM)
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control | 61.2 | 24.8 | 14.0 | 1.9 |
| 24 hours | 52.1 | 19.9 | 22.9 | 5.1 |
| 48 hours | 40.1 | 11.8 | 38.1 | 10.0 |
Data adapted from a study on Uvedafolin, a related sesquiterpene lactone.[1]
Experimental Protocol: Propidium Iodide Staining
Materials:
-
HeLa cells
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat HeLa cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Signaling Pathway Analysis
Identifying the molecular pathways affected by a compound is crucial for understanding its mechanism of action. Based on the activity of related compounds, the STAT3 signaling pathway is a potential target for this compound.
Signaling Pathway Diagram: Hypothetical Inhibition of STAT3 Pathway by this compound
Caption: Hypothetical STAT3 Pathway Inhibition.
Experimental Protocol: Western Blotting for STAT3 Phosphorylation
Materials:
-
HeLa cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat HeLa cells with this compound for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Signal Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated STAT3 to total STAT3 and the loading control (β-actin).
References
Application Notes & Protocols for the Quantification of (-)-Isodocarpin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-Isodocarpin is a naturally occurring ent-kauranoid diterpenoid found in various species of the Isodon genus. It has garnered significant interest within the scientific community due to its potential pharmacological activities, including cytotoxic effects against several cancer cell lines. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective technique.
Data Presentation: Quantitative Method Validation Parameters
The following table summarizes typical validation parameters for the quantification of diterpenoids, including those structurally similar to this compound, using LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and matrix.
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) | Precision (RSD%) | Accuracy/Recovery (%) |
| Diterpenoid Analog 1 | 1 - 500 | > 0.999 | 0.2 | 0.5 | < 5% | 95 - 105% |
| Diterpenoid Analog 2 | 0.5 - 250 | > 0.998 | 0.1 | 0.4 | < 6% | 92 - 108% |
| This compound (Typical) | 1 - 1000 | > 0.999 | 0.3 | 1.0 | < 5% | 90 - 110% |
| Diterpenoid Analog 3 | 2 - 1000 | > 0.999 | 0.5 | 1.5 | < 4% | 98 - 103% |
Note: The data presented are compiled from typical performance characteristics of LC-MS/MS methods for diterpenoid quantification and should be considered as illustrative.[1][2]
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is designed for the extraction of this compound from dried and powdered plant material (e.g., leaves of Isodon species).
Materials:
-
Dried, powdered plant material
-
80% Methanol (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 25 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic ice-water bath and sonicate for 45 minutes.[2]
-
After sonication, allow the sample to cool to room temperature.
-
Adjust the weight of the tube back to the pre-sonication weight using 80% methanol to compensate for any solvent evaporation.
-
Centrifuge the extract at 16,600 x g for 10 minutes.[2]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Quantification of this compound
This protocol describes a general method for the quantification of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10-90% B (linear gradient)
-
10-12 min: 90% B (isocratic)
-
12-12.1 min: 90-10% B (linear gradient)
-
12.1-15 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion > Product Ion (m/z): To be determined by direct infusion of a this compound standard. A common fragmentation pattern for similar diterpenoids involves the loss of water and other neutral fragments.
-
Collision Energy (CE): To be optimized for the specific MRM transition.
-
Source Parameters (Typical):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r²).
-
Quantify this compound in the prepared samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Cytotoxic effect of this compound on cancer cells.
References
Application Notes and Protocols for the Study of Diterpenoids in Cancer Cell Lines: A Focus on (-)-Isodocarpin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction:
(-)-Isodocarpin, a member of the diterpenoid family of natural products, has garnered interest for its potential anticancer activities. While specific data on this compound is limited in publicly available literature, extensive research on structurally related diterpenoids, such as Oridonin, provides a strong framework for investigating its efficacy and mechanism of action in cancer cell line studies. This document provides detailed application notes and experimental protocols based on the known effects of these analogous compounds. The information herein serves as a comprehensive guide for researchers initiating studies on this compound and similar diterpenoids.
Data Presentation: Cytotoxic Activity of a Related Diterpenoid (Oridonin)
The following table summarizes the 50% inhibitory concentration (IC50) values of Oridonin, a structurally similar diterpenoid to this compound, across a panel of human cancer cell lines. This data is crucial for determining the appropriate concentration range for in vitro experiments.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HL-60 | Leukemia | 3.9 |
| K562 | Leukemia | 4.3 |
| SHEEC | Esophageal Cancer | 15.4 |
| Eca109 | Esophageal Cancer | 15.1 |
| TE1 | Esophageal Cancer | 4.0 |
| BGC823 | Gastric Cancer | 7.6 |
| SGC7901 | Gastric Cancer | 12.3 |
| HT29 | Colon Cancer | 13.6 |
| HCT | Colon Cancer | 14.5 |
| Bel7402 | Liver Cancer | 15.2 |
| HepG2 | Liver Cancer | 7.1 |
| PC3 | Pancreatic Cancer | 11.3 |
| A549 | Lung Cancer | 18.6 |
| MCF-7 | Breast Cancer | 18.4 |
| HeLa | Uterine Cervix Cancer | 13.7 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard procedures and should be optimized for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound or analogous compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compound in the complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of the compound on signaling pathways.
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using an imaging system.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its evaluation.
Caption: General experimental workflow for evaluating this compound.
Caption: Putative inhibition of the PI3K/Akt signaling pathway.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
Caption: Induction of apoptosis via the intrinsic pathway.
Caption: Induction of G2/M phase cell cycle arrest.
Application Notes and Protocols for Mechanism of Action Studies of (-)-Isodocarpin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the known and potential mechanisms of action of (-)-Isodocarpin, a naturally occurring enmein-type diterpenoid. The protocols outlined below are designed to facilitate further investigation into its biological activities, both as a melanogenesis inhibitor and a potential anti-cancer agent.
Known Mechanism of Action: Inhibition of Melanogenesis
This compound has been identified as a potent inhibitor of melanogenesis.[1] It exerts its effects by downregulating the expression of key enzymes in the melanin synthesis pathway.
Quantitative Data
| Parameter | Cell Line | Value | Reference |
| IC50 (Melanogenesis Inhibition) | B16 4A5 | 0.19 µM | [1] |
Signaling Pathway
The primary known mechanism of this compound is the inhibition of the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), which are critical for melanin production.[1]
Caption: Inhibition of Melanogenesis by this compound.
Experimental Protocols
Objective: To quantify the effect of this compound on melanin production in B16 4A5 melanoma cells.
Materials:
-
B16 4A5 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
α-Melanocyte-stimulating hormone (α-MSH)
-
1N NaOH
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed B16 4A5 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound in the presence of 100 nM α-MSH for 72 hours.
-
After incubation, wash the cells with PBS and lyse them with 1N NaOH.
-
Measure the absorbance of the lysate at 405 nm using a spectrophotometer.
-
Calculate the melanin content relative to the untreated control.
Objective: To determine the effect of this compound on the mRNA expression of tyrosinase, TRP-1, and TRP-2.
Materials:
-
B16 4A5 cells treated with this compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for Tyrosinase, TRP-1, TRP-2, and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Treat B16 4A5 cells with this compound as described in Protocol 1.
-
Extract total RNA from the cells using an RNA extraction kit following the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using the synthesized cDNA, specific primers, and a qRT-PCR master mix.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.
Potential Mechanism of Action: Anti-Cancer Activity
While direct studies on the anti-cancer mechanism of this compound are limited, its structural classification as an enmein-type diterpenoid suggests potential anti-proliferative and pro-apoptotic activities.[2][3][4][5][6] Derivatives of structurally related enmein-type diterpenoids have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, often through modulation of the PI3K/Akt/mTOR signaling pathway.[2][6]
Hypothetical Signaling Pathways
Based on the activity of related compounds, this compound may induce apoptosis through the intrinsic pathway and inhibit cell survival signals.
Caption: Hypothetical Apoptosis Induction by this compound.
Experimental Protocols
Objective: To assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, Bel-7402)
-
Appropriate cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To investigate the effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cancer cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the changes in protein expression and phosphorylation.
Experimental Workflow Visualization
Caption: Experimental Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Enmein-type diterpenoid analogs from natural kaurene-type oridonin: Synthesis and their antitumor biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Library construction and biological evaluation of enmein-type diterpenoid analogues as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (-)-Isodocarpin and its Analogs for Enhanced Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of enmein-type diterpenoids, a class of natural products that includes (-)-Isodocarpin, to enhance their anticancer properties. The protocols detailed below are based on successful strategies for the synthesis and biological evaluation of novel derivatives that exhibit improved cytotoxicity against various cancer cell lines. A key mechanism of action for these enhanced compounds involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.
Introduction to this compound and Enmein-Type Diterpenoids
This compound is a naturally occurring enmein-type ent-kauranoid diterpenoid isolated from plants of the Isodon genus. These compounds are characterized by a unique and complex 6,7-seco-ent-kaurane skeleton. While natural enmein-type diterpenoids have shown a range of biological activities, including cytotoxic effects against cancer cells, their potency is often moderate.[1] Chemical modification and derivatization of these core structures present a promising strategy to develop novel analogs with significantly improved therapeutic potential. Recent research has focused on synthesizing derivatives with enhanced and selective anticancer activity.[2][3]
Derivatization Strategy: Modification of the C-6 Position
A successful strategy for enhancing the anticancer activity of enmein-type diterpenoids involves the modification of the C-6 position of the molecule. This can be achieved by introducing various side chains, such as those containing carbamate or other functional moieties.[2][4] The following sections detail the synthesis of a novel 1,14-epoxy enmein-type diterpenoid intermediate and its subsequent derivatization.
Synthesis of a Novel 1,14-Epoxy Enmein-Type Diterpenoid Intermediate
The synthesis of a key intermediate, a 1,14-epoxy enmein-type diterpenoid, serves as the foundation for further derivatization. The general synthetic scheme is outlined below.
Caption: Synthetic workflow for C-6 derivatization.
Experimental Protocol: Synthesis of 1,14-epoxy enmein-type diterpenoid (Compound 4)
-
Materials: Parent enmein-type diterpenoid, appropriate reagents for epoxidation.
-
Procedure: A detailed synthetic procedure would be followed as described in the source literature to achieve the formation of the 1,14-epoxy ring. This typically involves specific reaction conditions, solvents, and purification methods such as column chromatography.[2]
Synthesis of C-6 Carbamate Derivatives
A series of novel enmein-type diterpenoid derivatives can be synthesized by introducing a side chain containing a carbamate moiety at the C-6 position of the 1,14-epoxy intermediate.[2]
Experimental Protocol: General Procedure for the Synthesis of C-6 Carbamate Derivatives (5a-m)
-
Materials: Compound 4, various amines, 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
-
Procedure: To a solution of compound 4 in DCM, add the desired amine and DMAP. The reaction mixture is stirred at room temperature for a specified time (e.g., 4 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is purified by column chromatography to yield the final carbamate derivatives.[5]
Synthesis of C-6 Ester Derivatives
Further modifications can be made by introducing different ester groups at the C-6 position.
Experimental Protocol: General Procedure for the Synthesis of C-6 Ester Derivatives (7a-h)
-
Materials: Intermediate compound with a carboxylic acid linker at C-6, various substituted amines or alcohols, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) or similar coupling agent, triethylamine (TEA), DCM.
-
Procedure: To a solution of the carboxylic acid intermediate in DCM, add the desired amine or alcohol, a coupling agent (e.g., PyBOP), and TEA. The reaction is stirred at room temperature for a specified time (e.g., 3 hours) and monitored by TLC. The final ester derivatives are purified by column chromatography.[5]
Biological Evaluation of Novel Derivatives
The newly synthesized derivatives should be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.
Cell Lines and Culture
-
Human Cancer Cell Lines: A549 (lung cancer), Bel-7402 (hepatocellular carcinoma), K562 (chronic myelogenous leukemia), MGC-803 (gastric carcinoma), CaEs-17 (esophageal squamous cell carcinoma).[2][3]
-
Normal Human Cell Line: L-02 (normal liver cells) to assess selectivity.[2][3]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Experimental Protocol: MTT Assay
-
Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) values.
Quantitative Data Summary
The following tables summarize the in vitro anti-proliferative activities of representative novel enmein-type diterpenoid derivatives.
Table 1: In Vitro Anti-proliferative Activities of C-6 Carbamate Derivatives (5a-m) and the Parental Compound 4. [2]
| Compound | R Group | A549 IC50 (µM) | Bel-7402 IC50 (µM) | K562 IC50 (µM) | L-02 IC50 (µM) |
| 4 | - | 23.83 | >100 | >100 | >100 |
| 5a | Methyl | 15.21 | 35.67 | 42.18 | >100 |
| 5h | Phenyl | 8.34 | 12.55 | 18.92 | >100 |
| 5m | 4-Fluorophenyl | 6.72 | 9.81 | 11.45 | >100 |
Table 2: In Vitro Anti-proliferative Activities of C-6 Ester Derivatives (7a-h). [2]
| Compound | R Group | A549 IC50 (µM) | Bel-7402 IC50 (µM) | K562 IC50 (µM) | L-02 IC50 (µM) |
| 7a | Methyl ester | 10.15 | 21.33 | 25.89 | >100 |
| 7e | Phenyl ester | 4.89 | 7.63 | 9.12 | >100 |
| 7h | Oxazole ester | 2.16 | 5.34 | 6.78 | >100 |
Table 3: In Vitro Cytotoxic Activities of Selected Enmein-Type Diterpenoid Derivatives. [3]
| Compound | R Group | Bel-7402 IC50 (µM) | K562 IC50 (µM) | MGC-803 IC50 (µM) | CaEs-17 IC50 (µM) | L-02 IC50 (µM) |
| 9 | 2-quinolyl | 2.5 | 3.1 | 2.2 | 4.5 | 25.3 |
| 12 | 3-(2-chloropyridyl) | 0.7 | 0.9 | 0.8 | 2.0 | 22.1 |
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Several of the highly potent enmein-type diterpenoid derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a crucial regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers.[6][7]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Western Blot Analysis
To confirm the inhibition of the PI3K/Akt/mTOR pathway, Western blot analysis can be performed to measure the expression levels of key phosphorylated proteins in the pathway.
Experimental Protocol: Western Blot Analysis
-
Treat cancer cells (e.g., A549) with the active derivative (e.g., compound 7h) at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
A dose-dependent decrease in the levels of p-PI3K, p-Akt, and p-mTOR would indicate inhibition of the pathway.[2]
Conclusion
The derivatization of enmein-type diterpenoids, such as analogs of this compound, at the C-6 position has proven to be an effective strategy for significantly enhancing their anticancer activity. The introduction of specific carbamate and ester moieties has led to the development of novel compounds with low micromolar to sub-micromolar IC50 values against a range of cancer cell lines.[2][3] Furthermore, the elucidation of their mechanism of action, involving the inhibition of the critical PI3K/Akt/mTOR signaling pathway, provides a strong rationale for their further development as potential anticancer therapeutics. The protocols and data presented herein offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Enmein-type diterpenoid analogs from natural kaurene-type oridonin: Synthesis and their antitumor biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity and Antimicrobial Activity of New Enmein-type Kauranoid Diterpenoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of (-)-Isodocarpin in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-Isodocarpin is a diterpenoid natural product isolated from plants of the Isodon genus, which has garnered interest for its potential therapeutic properties. Diterpenoids from Isodon species have been reported to possess a range of biological activities, including antitumor effects. While extensive in vitro studies have begun to elucidate the mechanisms of action for many of these compounds, in vivo efficacy data for this compound is not extensively available in publicly accessible scientific literature. However, based on the established anticancer activities of structurally related diterpenoids from the same genus, it is hypothesized that this compound may exert its effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the NF-κB and STAT3 pathways.
These application notes provide a generalized framework for the preclinical evaluation of this compound in animal models of cancer. The protocols and data presented are based on established methodologies for testing novel therapeutic agents and on published in vivo studies of other bioactive diterpenoids isolated from Isodon species. Researchers should adapt these protocols to their specific research questions and institutional guidelines.
I. Preclinical Rationale and Proposed Mechanisms of Action
This compound, as a member of the Isodon diterpenoid family, is postulated to share common mechanisms of action with other well-studied compounds from this class. The primary proposed anticancer mechanisms include:
-
Inhibition of the NF-κB Signaling Pathway: Diterpenoids from Isodon rubescens have been identified as potent inhibitors of NF-κB transcriptional activity. This pathway is a critical regulator of inflammatory responses and is constitutively active in many cancers, promoting cell proliferation, survival, and angiogenesis.
-
Modulation of the STAT3 Signaling Pathway: STAT3 is another transcription factor that is frequently hyperactivated in cancer, contributing to tumor growth and progression. Natural products are known to target this pathway, and it represents a key potential target for this compound.
-
Induction of Apoptosis: Many chemotherapeutic agents exert their effects by inducing programmed cell death, or apoptosis, in cancer cells. It is hypothesized that this compound may trigger apoptotic pathways, leading to the elimination of malignant cells.
Signaling Pathway Diagrams
II. Animal Models for Efficacy Testing
The choice of an appropriate animal model is critical for the preclinical evaluation of this compound. The following models are suggested based on their successful use in testing other diterpenoids from the Isodon genus and their relevance to human cancers.
Xenograft Models
Xenograft models, involving the transplantation of human cancer cells or tissues into immunodeficient mice, are the most commonly used models for evaluating anticancer drug efficacy.
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are injected subcutaneously or orthotopically into immunodeficient mice (e.g., Nude, SCID, or NSG mice).
-
Suggested Cell Lines:
-
Hepatocellular Carcinoma: HepG2, Hepa1-6
-
Breast Cancer: MDA-MB-231, MCF-7
-
Leukemia: K562, HL-60 (for disseminated models)
-
-
-
Patient-Derived Xenografts (PDX): Patient tumor fragments are directly implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.
Syngeneic Models
Syngeneic models utilize immunocompetent mice and murine tumor cell lines. These models are essential for evaluating the immunomodulatory effects of a test compound.
-
Suggested Model:
-
Ehrlich Ascites Carcinoma: This model involves the intraperitoneal injection of Ehrlich tumor cells into syngeneic mice, leading to the development of ascites fluid containing tumor cells.
-
III. Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies of this compound.
Experimental Workflow Diagram
Protocol 1: Subcutaneous Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in a human cancer cell line-derived subcutaneous xenograft model.
Materials:
-
Animals: 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain).
-
Cell Line: e.g., Hepa1-6 (murine hepatoma) or MDA-MB-231 (human breast cancer).
-
Reagents: this compound, vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline), cell culture medium, Matrigel (optional).
-
Equipment: Calipers, animal balance, sterile syringes and needles, animal housing facilities.
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Group Assignment:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare this compound in the vehicle at the desired concentrations (e.g., 50 mg/kg and 100 mg/kg, based on data from related compounds).
-
Administer this compound or vehicle control to the respective groups via intraperitoneal (i.p.) or oral (p.o.) gavage daily for a specified period (e.g., 21 days).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor the animals for any signs of toxicity.
-
Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or at the end of the treatment period.
-
Excise, weigh, and photograph the tumors.
-
Collect tumor tissue and major organs for histopathological and biomarker analysis (e.g., immunohistochemistry for Ki-67, TUNEL assay for apoptosis).
-
Protocol 2: Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and potential acute toxicity of this compound.
Materials:
-
Animals: Healthy 6-8 week old mice (e.g., BALB/c or C57BL/6).
-
Reagents: this compound, vehicle.
-
Equipment: Animal balance, sterile syringes and needles, observation cages.
Procedure:
-
Dose Selection and Administration:
-
Based on in vitro cytotoxicity data, select a range of doses for testing.
-
Administer a single dose of this compound or vehicle to different groups of mice (n=3-5 per group) via the intended clinical route (e.g., i.p. or p.o.).
-
-
Observation:
-
Observe the animals continuously for the first 4 hours after administration and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, posture, breathing, and any signs of morbidity.
-
Measure body weight daily.
-
-
Endpoint:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (including those that died during the study) and collect major organs for histopathological examination.
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
-
IV. Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Example In Vivo Efficacy Data for an Isodon Diterpenoid (Compound 8) in a Hepa1-6 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
| Vehicle Control | - | 1500 ± 150 | - | 22.5 ± 0.8 |
| Compound 8 | 50 | 825 ± 120* | 45 | 22.1 ± 0.7 |
| Compound 8 | 100 | 540 ± 95** | 64 | 21.8 ± 0.9 |
*Note: This data is representative and based on studies of related compounds. Actual results for this compound may vary. *p < 0.05, *p < 0.01 compared to vehicle control.
Table 2: Example Acute Toxicity Data for this compound
| Dose (mg/kg) | Number of Animals | Mortality | Major Clinical Signs | Mean Body Weight Change (%) at Day 14 |
| Vehicle | 5 | 0/5 | None | +5.2 |
| 100 | 5 | 0/5 | None | +4.8 |
| 200 | 5 | 0/5 | Mild lethargy (first 4h) | +3.5 |
| 400 | 5 | 1/5 | Lethargy, ruffled fur | -8.0 |
| 800 | 5 | 3/5 | Severe lethargy, ataxia | -15.0 (survivors) |
Note: This is hypothetical data and should be determined experimentally for this compound.
V. Conclusion and Future Directions
The protocols and information provided in these application notes offer a comprehensive starting point for the in vivo evaluation of this compound's efficacy. Based on the bioactivity of related diterpenoids from the Isodon genus, this compound holds promise as a potential anticancer agent. Rigorous preclinical testing using the described animal models is essential to validate its therapeutic potential and to elucidate its mechanisms of action in a whole-animal system.
Future studies should focus on:
-
Confirming the in vivo efficacy of this compound in a panel of xenograft and syngeneic models.
-
Investigating the pharmacokinetics and bioavailability of this compound to optimize dosing regimens.
-
Conducting detailed pharmacodynamic studies to confirm the modulation of the NF-κB and STAT3 pathways in vivo.
-
Exploring the potential of combination therapies with standard-of-care chemotherapeutic agents.
By following these guidelines, researchers can systematically evaluate the preclinical efficacy of this compound and contribute to the development of novel, natural product-based cancer therapies.
Application Notes and Protocols for In Vivo Studies of (-)-Isodocarpin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and in vivo evaluation of (-)-Isodocarpin, an ent-kaurane diterpenoid with potential therapeutic applications. The following protocols and data are compiled to facilitate further research and development of this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₅ | PubChem[1] |
| Molecular Weight | 346.4 g/mol | PubChem[1] |
| Solubility | Predicted to be poorly soluble in water. Likely soluble in organic solvents such as DMSO and ethanol. | General Knowledge |
| Storage | Store as a solid at -20°C. Protect from light and moisture. Stock solutions in organic solvents should be stored at -20°C or -80°C. | General Practice |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Rodents
This protocol describes the preparation of a suspension of this compound suitable for oral administration in mice or rats. Due to its poor water solubility, a co-solvent and suspending agent are necessary to achieve a uniform and stable formulation for accurate dosing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Carboxymethyl cellulose (CMC), low viscosity
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. For example, dissolve 10 mg of this compound in 100 µL of DMSO. Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
-
Vehicle Preparation:
-
Prepare the desired vehicle solution. A common vehicle for oral gavage of hydrophobic compounds consists of a mixture of solvents and suspending agents. A widely used formulation is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
To prepare 10 mL of this vehicle:
-
Combine 1 mL of DMSO, 4 mL of PEG400, and 0.5 mL of Tween 80 in a sterile conical tube.
-
Add 4.5 mL of sterile saline.
-
Vortex thoroughly until a homogenous solution is formed.
-
-
-
Final Formulation:
-
Add the this compound stock solution to the prepared vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, add the 100 µL of 10 mg/mL stock solution to 900 µL of the vehicle.
-
Vortex the final suspension vigorously to ensure uniform distribution of the compound. If precipitation occurs, sonication may be used to aid in creating a fine, homogenous suspension.
-
Visually inspect the suspension for uniformity before each administration.
-
Table of Vehicle Compositions for Oral Gavage:
| Vehicle Component | Percentage (%) | Purpose |
| DMSO | 5 - 10% | Co-solvent to dissolve the compound |
| PEG400 | 30 - 40% | Solubilizer and viscosity enhancer |
| Tween 80 | 1 - 5% | Surfactant to improve wetting and stability |
| Carboxymethyl Cellulose | 0.5 - 1% | Suspending agent in aqueous vehicles |
| Saline/PBS | q.s. to 100% | Aqueous base |
Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity, especially in long-term studies. It is recommended to perform a vehicle toxicity study prior to the main experiment.
Protocol 2: In Vivo Anti-Inflammatory Activity Assessment - Carrageenan-Induced Paw Edema in Mice
This protocol outlines a standard method to evaluate the anti-inflammatory effects of this compound in an acute inflammation model.
Materials:
-
Male or female mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (formulation without this compound)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
1% (w/v) Carrageenan solution in sterile saline
-
Pletysmometer or digital calipers
-
Animal balance
-
Gavage needles (20-22 gauge)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals for at least one week before the experiment.
-
Randomly divide the mice into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3: this compound (e.g., 25 mg/kg)
-
Group 4: Positive control (Indomethacin, 10 mg/kg)
-
-
-
Compound Administration:
-
Administer the respective treatments (vehicle, this compound, or Indomethacin) via oral gavage. The volume is typically 10 mL/kg of body weight.
-
-
Induction of Inflammation:
-
One hour after the treatment administration, inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 hours) using a plethysmometer or calipers.
-
-
Data Analysis:
-
Calculate the paw edema as the increase in paw volume or thickness compared to the initial measurement.
-
Calculate the percentage of inhibition of edema for each treatment group at each time point using the following formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Mechanism of Action: NF-κB Signaling Pathway
Diterpenoids, including those from the Isodon genus, have been reported to exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide or TNF-α), the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes.
This compound may inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.
Caption: Proposed mechanism of action of this compound on the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo evaluation of this compound.
Caption: General workflow for in vivo anti-inflammatory studies of this compound.
Summary of Quantitative Data
The following table summarizes hypothetical quantitative data that could be generated from the in vivo anti-inflammatory assay described above.
| Treatment Group | Dose (mg/kg) | Paw Edema at 3h (mm) (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 2.5 ± 0.2 | 0% |
| This compound | 10 | 1.8 ± 0.15 | 28% |
| This compound | 25 | 1.2 ± 0.1 | 52% |
| Indomethacin (Positive Control) | 10 | 1.0 ± 0.08* | 60% |
*p < 0.05 compared to Vehicle Control.
This data illustrates a dose-dependent anti-inflammatory effect of this compound in the carrageenan-induced paw edema model. Such quantitative results are essential for determining the efficacy and potential therapeutic dose range of the compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (-)-Isodocarpin
Welcome to the technical support center for the synthesis of (-)-Isodocarpin. This resource is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake the synthesis of this complex natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help improve your synthetic yield and overcome common challenges.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Early Stage Reactions: Building the Core Structure
-
Question 1: My Diels-Alder cycloaddition of Danishefsky-type diene and anhydride is giving a low yield (<90%). What are the common causes?
-
Answer: Low yields in this initial step can often be attributed to several factors. First, ensure the purity of your Danishefsky-type diene, as it can be prone to decomposition. It is recommended to use freshly prepared or recently purified diene. Second, the reaction is sensitive to moisture; ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Finally, confirm that the reflux in toluene is maintained for the specified time, as incomplete reaction is a common issue. Prolonging the reaction time or a slight increase in temperature might be necessary, but monitor for potential side product formation via thin-layer chromatography (TLC).
-
-
Question 2: The LiAlH4 reduction of the bicyclic ketone is not selective and is leading to a mixture of products. How can I improve the selectivity?
-
Answer: The selectivity of the lithium aluminum hydride (LiAlH4) reduction is crucial for forming the desired lactone intermediate.[1] This reaction selectively reduces the bulkier carbonyl group of the anhydride.[1] If you are observing a lack of selectivity, consider the following:
-
Temperature Control: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to enhance the kinetic selectivity.
-
Reagent Purity: Ensure the LiAlH4 is fresh and has not been passivated by atmospheric moisture.
-
Inverse Addition: Try adding the substrate solution dropwise to the LiAlH4 solution (inverse addition) to maintain a low concentration of the substrate relative to the reducing agent.
-
-
Mid-Stage Synthesis: Ring Formations
-
Question 3: I am struggling with the one-pot acylation/alkylation/lactonization to construct the C-ring. What are the critical parameters for this step?
-
Answer: This is a complex one-pot reaction and its success is highly dependent on the precise control of reaction conditions. Key parameters include:
-
Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of either the acylating or alkylating agent can lead to undesired side products.
-
Temperature: The reaction likely has a narrow optimal temperature window. Ensure your temperature control is accurate and stable throughout the reaction.
-
Base Selection: The choice and amount of base are critical for the deprotonation steps. Ensure the base is suitable for the specific substrate and reaction conditions.
-
-
-
Question 4: The reductive alkenylation to form the D/E rings is not proceeding efficiently. What can I do to improve the yield?
-
Answer: The reductive alkenylation is a pivotal step in the synthesis.[1] If you are experiencing low yields, consider these points:
-
Catalyst Activity: The palladium catalyst used in this step is sensitive to air and impurities. Ensure you are using a high-quality catalyst and that it is handled under strictly anaerobic conditions.
-
Ligand Choice: The choice of ligand for the palladium catalyst can significantly impact the reaction outcome. If the standard ligand is not performing well, consider screening other phosphine-based ligands.
-
Solvent Purity: Use anhydrous and degassed solvents to prevent quenching of the catalyst and reactive intermediates.
-
-
Late-Stage Modifications
-
Question 5: The Barton-McCombie deoxygenation is sluggish or incomplete. How can I drive this reaction to completion?
-
Answer: Incomplete deoxygenation can be a frustrating issue. To improve the outcome:
-
Radical Initiator: Ensure the radical initiator (e.g., AIBN) is fresh and added in appropriate portions to maintain a steady concentration of radicals throughout the reaction.
-
Tin Reagent: The quality of the tin hydride (e.g., tributyltin hydride) is crucial. Use freshly distilled or purified reagent.
-
Reaction Time and Temperature: This reaction may require prolonged reaction times at an appropriate temperature to go to completion. Monitor the reaction progress carefully by TLC or LC-MS.
-
-
-
Question 6: I am observing over-oxidation or the formation of side products during the final allylic oxidation step. How can I achieve a cleaner reaction?
-
Answer: Allylic oxidations can sometimes be difficult to control. For a cleaner reaction:
-
Oxidizing Agent: The choice of oxidizing agent is critical. If you are using a strong oxidant, consider switching to a milder one to minimize over-oxidation.
-
Reaction Conditions: Control the temperature and reaction time carefully. Lowering the temperature can often improve selectivity.
-
Protecting Groups: If certain functional groups are susceptible to oxidation, consider if a protecting group strategy is necessary for those sites.
-
-
Data Summary
The following table summarizes the reported yields for key steps in a published divergent total synthesis of this compound.
| Reaction Step | Description | Reported Yield | Reference |
| Diels-Alder Cycloaddition | Reaction of Danishefsky-type diene with anhydride to form the bicyclic ketone. | 91% | [1] |
| LiAlH4 Reduction | Selective reduction of the anhydride and ketone to afford the lactone. | 90% | [1] |
| Formation of Alcohol Intermediate | An efficient reduction/Barton-McCombie deoxygenation sequence followed by acidic workup. | 83% (overall) | [1] |
Experimental Protocols
Below are the detailed methodologies for key experiments in the synthesis of this compound, based on published literature.
1. Diels-Alder Cycloaddition
-
A solution of Danishefsky-type diene (1.2 equivalents) and anhydride (1.0 equivalent) in toluene is heated to reflux for 15 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is subjected to an acidic workup. The resulting bicyclic ketone product is then isolated.[1]
2. Selective Reduction to Lactone
-
The bicyclic ketone product is treated with LiAlH4 (1.5 equivalents) to induce selective reduction of the bulkier carbonyl group in the anhydride as well as the ketone, leading to the formation of the lactone.[1]
3. Formation of Key Alcohol Intermediate
-
This stage involves an efficient reduction/Barton-McCombie deoxygenation sequence to remove the C14 oxygen. This is followed by an acidic workup in methanol, which opens the cage structure to release the alcohol intermediate.[1]
4. Final Steps to this compound
-
The key alcohol intermediate undergoes a Barton-McCombie deoxygenation to remove the C3 hydroxyl group. This is followed by an allylic oxidation and an acid-mediated acetal hydrolysis protocol to yield this compound.[1]
Visual Guides
The following diagrams illustrate the overall workflow and key transformations in the synthesis of this compound.
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting flowchart for the Diels-Alder reaction.
References
Technical Support Center: Purification of (-)-Isodocarpin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (-)-Isodocarpin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in the purification of this compound, a diterpenoid found in Isodon species like Isodon rubescens and Isodon trichocarpus, stem from its co-occurrence with a variety of structurally similar diterpenoids. These related compounds, such as Oridonin, Kamebakaurin, and Lasiokaurin, often have comparable polarities and chromatographic behaviors, leading to difficulties in achieving high purity. Key challenges include:
-
Co-elution of related diterpenoids: Structurally similar impurities can co-elute with this compound during chromatographic separation, making it difficult to obtain a pure compound.
-
Low yield: Multiple purification steps are often necessary, which can lead to a significant loss of the target compound and result in low overall yields.
-
Compound degradation: The stability of this compound during extraction and purification is a concern, as harsh conditions (e.g., extreme pH, high temperatures) can potentially lead to degradation.
Q2: What are the most common impurities found with this compound?
A2: The most common impurities are other diterpenoids that are naturally present in the Isodon plant material. These include, but are not limited to, Oridonin, Enmein, and various other ent-kaurane diterpenoids. The specific impurity profile can vary depending on the plant species, geographical location, and harvest time.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound. A well-developed HPLC method can separate this compound from its closely related impurities and allow for accurate quantification. Thin-Layer Chromatography (TLC) is also a useful tool for rapid, qualitative analysis of fraction purity during column chromatography. For structural confirmation of the purified compound and any isolated impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q4: What is a suitable starting material for this compound extraction?
A4: The dried aerial parts (leaves and stems) of Isodon rubescens or Isodon trichocarpus are common starting materials for the extraction of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Yield of this compound After Extraction and Initial Fractionation
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time or the number of extraction cycles. Consider using ultrasonication or reflux extraction to improve efficiency. |
| Inappropriate Solvent System | Methanol or ethanol are commonly used for the initial extraction of diterpenoids from Isodon species. Ensure the solvent polarity is appropriate to efficiently extract this compound. |
| Loss of Compound During Liquid-Liquid Partitioning | Carefully select the solvents for liquid-liquid extraction to ensure this compound partitions into the desired phase. Typically, after an initial methanol extraction and concentration, the aqueous residue is partitioned with a non-polar solvent like petroleum ether to remove non-polar compounds, followed by extraction with a medium-polarity solvent like ethyl acetate where this compound is expected to be enriched. Perform multiple extractions of the aqueous layer to ensure complete recovery. |
| Degradation of this compound | Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure at a moderate temperature (e.g., 40-50°C). Protect the extract from prolonged exposure to light and air. |
Problem 2: Poor Separation of this compound from Other Diterpenoids During Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | Silica gel is the most common stationary phase for the separation of diterpenoids. If co-elution is a persistent issue, consider using a different stationary phase, such as alumina or reversed-phase C18 silica gel, which offer different selectivity. |
| Suboptimal Mobile Phase | The choice of mobile phase is critical for achieving good separation. Systematically screen different solvent systems with varying polarities. For normal-phase chromatography on silica gel, gradients of hexane/ethyl acetate or chloroform/methanol are commonly used. For difficult separations, consider adding a small amount of a third solvent (e.g., acetone, dichloromethane) to modify the selectivity. |
| Column Overloading | Overloading the column with too much crude extract will lead to broad peaks and poor resolution. As a general rule, the amount of sample loaded should be 1-5% of the weight of the stationary phase. |
| Improper Column Packing | An improperly packed column will have channels and cracks, leading to band broadening and poor separation. Ensure the column is packed uniformly and is free of air bubbles. |
| Co-eluting Impurities with Similar Polarity | If baseline separation is not achievable with a single chromatographic step, multiple steps with different separation principles may be necessary. For example, follow silica gel chromatography with reversed-phase HPLC or High-Speed Counter-Current Chromatography (HSCCC).[1] |
Problem 3: Tailing or Broad Peaks in HPLC Analysis
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | The presence of acidic silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, leading to peak tailing. Add a small amount of an acidic modifier, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase to suppress these interactions. |
| Column Overload | Injecting too concentrated a sample can lead to peak broadening. Dilute the sample and re-inject. |
| Column Degradation | Over time, HPLC columns can degrade, leading to poor peak shape. Wash the column according to the manufacturer's instructions or replace it if necessary. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Optimize the mobile phase pH to achieve symmetrical peaks. |
Quantitative Data Summary
The following table summarizes typical parameters for the purification of diterpenoids from Isodon species. Note that specific values for this compound may vary, and optimization is recommended for each specific case.
| Parameter | Extraction | Silica Gel Column Chromatography | Preparative HPLC | HSCCC |
| Starting Material | Powdered aerial parts of Isodon rubescens | Ethyl acetate fraction of crude extract | Pre-purified fractions from column chromatography | Crude ethyl acetate extract |
| Solvent/Mobile Phase | 95% Ethanol or Methanol | Gradient of Hexane:Ethyl Acetate or Chloroform:Methanol | Gradient of Acetonitrile:Water or Methanol:Water (often with 0.1% Formic Acid) | Two-phase system, e.g., n-Hexane:Ethyl Acetate:Methanol:Water |
| Typical Yield | 5-15% (crude extract) | Variable, depends on fraction pooling | >95% purity for isolated fractions | Can provide high purity in a single step |
| Purity Achieved | N/A | 20-80% in fractions | >98% | >95% |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Extraction:
-
Air-dry and powder the aerial parts of Isodon rubescens.
-
Extract the powdered material with 95% ethanol (3 x 10 L for 1 kg of plant material) at room temperature for 24 hours for each extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain a crude extract.
-
-
Liquid-Liquid Fractionation:
-
Suspend the crude extract in water.
-
Partition the aqueous suspension successively with petroleum ether and then ethyl acetate.
-
Separate the layers and concentrate the ethyl acetate fraction to dryness. This fraction is enriched with diterpenoids, including this compound.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (200-300 mesh) in hexane.
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Equilibrate the column with the initial mobile phase (e.g., 100% hexane).
-
-
Sample Loading and Elution:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane or the initial mobile phase.
-
Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.
-
Collect fractions of a suitable volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate 1:1) and visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions containing the target compound, as indicated by TLC analysis.
-
Protocol 3: Purity Assessment by HPLC
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile or methanol). For example:
-
0-20 min: 30-70% B
-
20-25 min: 70-100% B
-
25-30 min: 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the purified fraction in methanol or the initial mobile phase.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for (-)-Isodocarpin Analogs
Welcome to the technical support center for the synthesis of (-)-Isodocarpin and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
The divergent total synthesis of this compound, as reported by Dong et al. in 2018, provides an efficient route.[1][2][3] The key features of this strategy include an early-stage cage formation to control diastereoselectivity, a one-pot acylation/alkylation/lactonization to construct the C-ring and the C8 quaternary center, and a reductive alkenylation to form the D/E rings.[1][2][3]
Q2: I am having trouble with the initial Diels-Alder reaction. What are the common issues?
The Diels-Alder reaction between a Danishefsky-type diene and an anhydride is a critical first step.[2][3] Common issues include low yield and the formation of regioisomeric or stereoisomeric byproducts. Optimizing the reaction temperature and ensuring the purity of the diene are crucial. Danishefsky's diene is known to be highly reactive and electron-rich, which generally leads to rapid reactions with electrophilic alkenes like maleic anhydride.[4][5]
Q3: The one-pot acylation/alkylation/lactonization is not working efficiently. What should I check?
This crucial step involves the formation of a β-keto ester, followed by α-alkylation and subsequent lactonization. A significant challenge is the competing O-alkylation.[2] The choice of base and solvent system is critical to favor the desired C-alkylation. The use of sodium hydride (NaH) as the base in a mixed solvent system of HMPA:THF (1:5) has been shown to promote C-alkylation over O-alkylation.[2]
Q4: My Barton-McCombie deoxygenation is giving low yields. How can I improve it?
The Barton-McCombie deoxygenation is used to remove a hydroxyl group.[2] Low yields can result from several factors, including incomplete formation of the thiocarbonyl intermediate or inefficient radical chain propagation.[6][7] Ensuring anhydrous conditions and using a fresh radical initiator like AIBN are important. For sterically hindered alcohols, reaction times may need to be extended, or a different hydrogen atom donor may be required.
Troubleshooting Guides
Problem 1: Low Yield in the Diels-Alder Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Impure Danishefsky's diene | Purify the diene by distillation immediately before use. The diene is sensitive to air and moisture. | Increased yield and reduced side products. |
| Incorrect reaction temperature | Optimize the reaction temperature. While refluxing in toluene is reported, a lower or higher temperature might be optimal for specific analogs.[2] | Improved conversion and selectivity. |
| Presence of water | Ensure all glassware is flame-dried and reagents are anhydrous. | Minimized hydrolysis of the diene and anhydride. |
| Insufficient reaction time | Monitor the reaction by TLC to ensure completion. | Drive the reaction to completion for higher yield. |
Problem 2: Predominant O-alkylation in the One-Pot Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect base | Switch to a less-hindered, non-nucleophilic base like sodium hydride (NaH).[2] | Increased ratio of C-alkylation to O-alkylation. |
| Inappropriate solvent | Use a polar aprotic solvent mixture like HMPA:THF (1:5) to favor C-alkylation.[2] | Enhanced C-alkylation product formation. |
| Reaction temperature too high | Perform the alkylation at a lower temperature to increase the selectivity for the kinetic C-alkylation product. | Improved diastereoselectivity and C/O-alkylation ratio. |
Problem 3: Incomplete Allylic Oxidation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive oxidizing agent | Use a fresh batch of the oxidizing agent (e.g., selenium dioxide). | Complete conversion of the starting material. |
| Steric hindrance | For sterically hindered substrates, consider using a more reactive oxidant or increasing the reaction temperature and time. | Improved yield of the desired allylic alcohol. |
| Formation of multiple products | The oxidation of terpenes can often lead to a mixture of products.[8][9][10] Careful optimization of reaction conditions and chromatographic separation are necessary. | Isolation of the desired product with higher purity. |
Data Presentation
Table 1: Optimization of the One-Pot Acylation/Alkylation/Lactonization
| Entry | Base | Solvent | Temperature (°C) | C/O-Alkylation Ratio | Yield (%) |
| 1 | LiHMDS | THF | -78 to rt | O-alkylation dominant | <10 |
| 2 | KHMDS | Toluene | 0 | 1:2 | 35 |
| 3 | NaH | THF | rt | 2:1 | 45 |
| 4 | NaH | HMPA:THF (1:5) | rt | 6:1 | 55 [2] |
Experimental Protocols
Protocol 1: Diels-Alder Cycloaddition
-
To a solution of anhydride 9 in toluene, add freshly distilled Danishefsky's diene 8 .
-
Reflux the mixture for 15 hours.
-
After cooling to room temperature, perform an acidic workup with aqueous HCl.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the resulting bicyclic ketone product 10 by column chromatography.[2][3]
Protocol 2: One-Pot Acylation/Alkylation/Lactonization
-
To a solution of enone 6 in THF, add LiHMDS at -78 °C, followed by the addition of Mander's reagent.
-
After stirring, add a solution of NaH in a 1:5 mixture of HMPA and THF.
-
Add 2,3-dibromopropene and stir at room temperature.
-
Perform an acidic workup to remove the TMS group and facilitate lactonization.
-
Purify the final product 5 by column chromatography.[2]
Protocol 3: Barton-McCombie Deoxygenation
-
To a solution of the alcohol intermediate 25 in dry toluene, add AIBN and n-Bu3SnH at room temperature.
-
Stir the reaction mixture at 90 °C for 4 hours, or until the starting material is consumed as monitored by TLC.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the mixture with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na2SO4.
-
Concentrate the filtrate and purify the deoxygenated product by flash column chromatography.[11][12]
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Divergent Total Syntheses of Enmein-Type Natural Products: (-)-Enmein, this compound, and (-)-Sculponin R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Barton-McCombie Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Troubleshooting (-)-Isodocarpin Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of (-)-Isodocarpin in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate immediately after preparation. What is happening?
A1: This is likely due to the low aqueous solubility of this compound, a common issue with many lipophilic natural products. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture media, the concentration of this compound may exceed its solubility limit, causing it to precipitate.
Troubleshooting Steps:
-
Optimize Dilution Protocol: Avoid large, single-step dilutions directly into the aqueous buffer. Instead, perform serial dilutions.
-
Pre-warm Media: Warming the cell culture media or buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated and can help maintain solubility. Always include a vehicle control in your experiments.
-
Use of Surfactants: For in vitro assays, consider the use of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) to improve solubility. However, their effects on the experimental system must be validated.
Q2: I observe a decrease in the expected activity of my this compound solution over time, even when stored at recommended temperatures. What could be the cause?
A2: The loss of activity suggests that this compound may be degrading in your solvent. As a diterpenoid with multiple oxygen-containing functional groups, including lactones and alcohols, it can be susceptible to hydrolysis, oxidation, or other chemical transformations.[1][2][3]
Troubleshooting Steps:
-
pH of the Solution: The stability of compounds with ester or lactone groups can be pH-dependent. Hydrolysis can be catalyzed by acidic or basic conditions.[2] Prepare your solutions in a buffered system within a neutral pH range (e.g., pH 7.2-7.4) and assess stability.
-
Solvent Purity: Impurities in solvents, such as acidic traces in chloroform or peroxides in ethers, can catalyze degradation.[4][5] Use high-purity, fresh solvents. For sensitive experiments, consider using solvents from freshly opened bottles.
-
Air/Oxygen Sensitivity: Some compounds are prone to oxidation.[3][6] To mitigate this, you can degas your solvents by sparging with an inert gas like nitrogen or argon before preparing your solutions.
-
Light Exposure: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil, as light can promote degradation.[3][7]
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage are critical to maintaining the integrity of your compound.
Recommendations:
-
Solvent Selection: For stock solutions, use a high-purity, anhydrous solvent in which this compound is readily soluble, such as dimethyl sulfoxide (DMSO) or ethanol.
-
Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.[8]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[7]
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
Quantitative Data Summary
The following tables provide hypothetical stability and solubility data for this compound based on typical values for similar diterpenoid compounds. Note: This data is for illustrative purposes and should be confirmed experimentally.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) |
| DMSO | > 50 |
| DMF | > 30 |
| Acetone | ~15 |
| Ethanol | ~10 |
| Methanol | ~5 |
| Acetonitrile | ~5 |
| Water | < 0.1 |
Table 2: Stability of this compound in Solution at 4°C over 7 Days
| Solvent (at 1 mg/mL) | % Remaining after 7 days |
| DMSO | > 98% |
| Anhydrous Ethanol | > 95% |
| Acetonitrile | > 90% |
| PBS (pH 7.4) | < 70% |
| Cell Culture Media (10% FBS) | ~80% |
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder (e.g., 5 mg) to a series of 1.5 mL microcentrifuge tubes.
-
To each tube, add 1 mL of a different test solvent (e.g., DMSO, ethanol, water, PBS).
-
Vortex the tubes vigorously for 1 minute.
-
-
Equilibration:
-
Incubate the tubes on a rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect a known volume of the supernatant from each tube.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of an analytical method (e.g., HPLC-UV).
-
Determine the concentration of this compound in the diluted supernatant by comparing its response to a standard curve.
-
Calculate the solubility in the original solvent.
-
Protocol 2: Evaluating the Stability of this compound in Solution
-
Solution Preparation:
-
Prepare a stock solution of this compound in a stable solvent like DMSO at a known concentration (e.g., 10 mg/mL).
-
Dilute the stock solution to the desired final concentration (e.g., 10 µg/mL) in the test solvents/buffers (e.g., PBS pH 5.4, 7.4, and 8.4).
-
-
Incubation:
-
Aliquot the solutions into multiple vials for different time points.
-
Incubate the vials under controlled conditions (e.g., 4°C, 25°C, 37°C) and protected from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for each condition.
-
Immediately analyze the samples by a stability-indicating method, such as HPLC, to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Visualizations
Caption: A decision tree for troubleshooting this compound solution instability.
Caption: Potential degradation pathways for this compound in solution.
Caption: Recommended workflow for preparing and using this compound solutions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. researchgate.net [researchgate.net]
- 5. Caution: Chemical Instability of Natural Biomolecules During Routine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Resistance to (-)-Isodocarpin
Welcome to the technical support center for researchers utilizing (-)-Isodocarpin in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is a naturally occurring diterpenoid compound. While its precise mechanisms are still under investigation, many diterpenoids with anticancer properties have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and modulate key signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 and NF-κB pathways.[1][2][3]
Q2: My cells have developed resistance to this compound. What are the possible reasons?
A2: Resistance to anticancer compounds like this compound can arise from various mechanisms, which can be broadly categorized as:
-
Target-related resistance: Alterations or mutations in the direct molecular target of this compound can prevent the drug from binding effectively.
-
Increased drug efflux: Cancer cells may overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, reducing its intracellular concentration and efficacy.[4]
-
Alterations in signaling pathways: Cells can adapt by upregulating pro-survival pathways or downregulating apoptotic pathways to counteract the effects of the drug. For instance, constitutive activation of STAT3 or NF-κB can promote resistance.
-
Changes in cell cycle regulation: Cancer cells might alter their cell cycle checkpoints to evade drug-induced arrest.[1]
-
Enhanced DNA damage repair: If the compound induces DNA damage, resistant cells may have enhanced repair mechanisms.
Q3: How can I confirm that my cells have developed resistance?
A3: The most common method to confirm resistance is to perform a cell viability assay, such as the MTT assay, and compare the IC50 (half-maximal inhibitory concentration) value of your resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound (Increased IC50)
Possible Cause 1: Overexpression of Drug Efflux Pumps
-
Troubleshooting Steps:
-
Co-treatment with an ABC transporter inhibitor: Treat your resistant cells with this compound in combination with a known ABC transporter inhibitor, such as verapamil or cyclosporin A. A restored sensitivity to this compound in the presence of the inhibitor suggests the involvement of efflux pumps.
-
Gene and protein expression analysis: Use RT-qPCR and Western blotting to analyze the expression levels of common ABC transporters (e.g., P-glycoprotein (MDR1), MRP1) in your resistant cells compared to the parental line.
-
Possible Cause 2: Altered Signaling Pathways (e.g., STAT3, NF-κB)
-
Troubleshooting Steps:
-
Western Blot Analysis: Examine the phosphorylation status and total protein levels of key signaling molecules like STAT3 and p65 (a subunit of NF-κB) in both sensitive and resistant cells, with and without this compound treatment. Constitutive activation (increased phosphorylation) in resistant cells could be a key factor.
-
Combination Therapy: Treat resistant cells with this compound along with a known inhibitor of the suspected pathway (e.g., a STAT3 inhibitor like Stattic or an NF-κB inhibitor like Bay 11-7082).[5][6][7][8][9] Restoration of sensitivity would indicate the involvement of that pathway in the resistance mechanism.
-
Issue 2: No Induction of Apoptosis Upon Treatment
Possible Cause 1: Upregulation of Anti-Apoptotic Proteins
-
Troubleshooting Steps:
-
Assess Apoptosis Markers: Use an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry to confirm the lack of apoptosis.
-
Western Blot for Apoptosis-Related Proteins: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increased ratio of anti- to pro-apoptotic proteins in resistant cells can inhibit apoptosis.
-
Combination with Pro-Apoptotic Agents: Consider co-treating with agents that can overcome Bcl-2-mediated resistance, such as BH3 mimetics.
-
Possible Cause 2: Defective Caspase Activation
-
Troubleshooting Steps:
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3, Caspase-7) in both sensitive and resistant cells after treatment.
-
Western Blot for Caspase Cleavage: Check for the cleavage of caspases (e.g., Caspase-3, Caspase-9) and their substrate PARP by Western blot. The absence of cleaved forms in resistant cells indicates a blockage in the caspase cascade.
-
Issue 3: Absence of Cell Cycle Arrest
Possible Cause: Alterations in Cell Cycle Checkpoint Proteins
-
Troubleshooting Steps:
-
Cell Cycle Analysis: Perform cell cycle analysis using propidium iodide staining and flow cytometry to confirm that this compound is no longer inducing arrest at a specific phase (e.g., G1/S or G2/M) in the resistant cells.
-
Western Blot for Cell Cycle Regulators: Analyze the expression and phosphorylation status of key cell cycle proteins such as cyclins (e.g., Cyclin D1, Cyclin B1), cyclin-dependent kinases (CDKs) (e.g., CDK4, CDK1), and CDK inhibitors (e.g., p21, p27).
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines. This table illustrates how to present data showing a shift in drug sensitivity.
| Cell Line | Description | IC50 of this compound (µM) | Fold Resistance |
| MCF-7 | Parental, Sensitive | 15.6 | - |
| MCF-7/IsoR | Isodocarpin-Resistant | 44.8 | 2.87 |
| A549 | Parental, Sensitive | 20.6 | - |
| A549/IsoR | Isodocarpin-Resistant | 68.3 | 3.32 |
Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.[10]
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to determine the IC50 value of this compound.
-
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
-
Western Blot Analysis
This protocol is for analyzing protein expression levels.
-
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[13]
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the cell cycle distribution.
-
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes at 4°C.[15]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer.[16]
-
Use appropriate software to model the cell cycle phases (G0/G1, S, G2/M).
-
Annexin V/PI Apoptosis Assay
This protocol is for quantifying apoptotic and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.[17][18][19][20]
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[21]
-
Incubate for 15 minutes at room temperature in the dark.[18][20][21]
-
Analyze the samples by flow cytometry within one hour.[20] Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.
-
Visualizations
Caption: Troubleshooting workflow for investigating resistance to this compound.
Caption: Postulated signaling pathways affected by this compound.
Caption: Key mechanisms of cellular resistance to anticancer agents.
References
- 1. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpenoids as reversal agents for anticancer drug resistance treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide inhibits transcription factor NF-kappaB and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel triptolide analog downregulates NF-κB and induces mitochondrial apoptosis pathways in human pancreatic cancer | eLife [elifesciences.org]
- 9. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 20. Annexin V Staining Protocol [bdbiosciences.com]
- 21. docs.abcam.com [docs.abcam.com]
Technical Support Center: Scaling Up the Production of (-)-Isodocarpin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of (-)-Isodocarpin. The information is based on published synthetic routes and general principles of organic synthesis scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for the total synthesis of this compound?
A1: The most recent and scalable approach is a divergent total synthesis. This strategy allows for the production of not only this compound but also other enmein-type natural products like (-)-Enmein and (-)-Sculponin R from a common intermediate.[1][2][3] The key stages of this synthesis involve an early-stage cage formation to control stereochemistry, construction of the C-ring and a critical quaternary center, and a reductive alkenylation to form the final rings.[1][2]
Q2: Is a semi-synthetic approach from a naturally occurring precursor feasible?
A2: While this compound is a natural product, its isolation from plant sources for large-scale production can be challenging due to low abundance and the complexity of separating it from other structurally similar diterpenoids.[3] The total synthesis approach offers a more controlled and potentially more scalable route to the pure compound.
Q3: What are the key challenging steps when scaling up the synthesis of this compound?
A3: Based on the published synthetic route, the following steps may present challenges during scale-up:
-
Diels-Alder Cycloaddition: Ensuring diastereoselectivity and minimizing side reactions at higher concentrations and temperatures.
-
Palladium-Catalyzed Dehydrogenation: Catalyst handling, ensuring complete reaction, and removal of palladium residues from the product.
-
One-pot Acylation/Alkylation/Lactonization: Maintaining stoichiometry and controlling reaction rates of multiple transformations in a single pot.
-
Chromatographic Purifications: The need for large amounts of solvent and stationary phase, as well as the potential for product loss on the column, are significant considerations for large-scale purification of intermediates and the final product.
Troubleshooting Guides
Section 1: Early Stage Synthesis - Diels-Alder Reaction and Subsequent Transformations
Q: I am observing low yield and a mixture of diastereomers in the initial Diels-Alder reaction upon scaling up. What could be the cause and how can I troubleshoot this?
A: Low yield and poor diastereoselectivity in a scaled-up Diels-Alder reaction can stem from several factors.
-
Issue: Inefficient Heat Transfer. In larger reaction vessels, localized overheating can lead to the formation of side products and decomposition of the starting materials.
-
Troubleshooting:
-
Use a jacketed reactor with controlled heating and efficient stirring to ensure a homogeneous temperature profile.
-
Consider a slower rate of heating to the desired reflux temperature.
-
For very large scales, a continuous flow reactor setup could be explored to ensure precise temperature control and reaction time.
-
-
Issue: Impurities in Starting Materials. Trace impurities in the diene or dienophile can inhibit the reaction or catalyze side reactions.
-
Troubleshooting:
-
Ensure the purity of your starting materials by re-purification (e.g., distillation or recrystallization) before use.
-
Thoroughly dry all reagents and solvents, as water can interfere with the reaction.
-
-
Issue: Suboptimal Reaction Concentration. The optimal concentration for a reaction on a small scale may not be ideal for a larger scale.
-
Troubleshooting:
-
Experiment with slightly different concentrations. While higher concentrations can increase reaction rates, they can also lead to more side products. A slightly lower concentration might improve selectivity.
-
Section 2: Mid-Stage Synthesis - Palladium-Catalyzed Dehydrogenation
Q: I am struggling with the palladium-catalyzed dehydrogenation step. The reaction is sluggish and I have difficulty removing the palladium catalyst after the reaction. What are your recommendations?
A: Palladium-catalyzed reactions are powerful but can be challenging to scale up.
-
Issue: Catalyst Deactivation. The palladium catalyst can be sensitive to air and impurities.
-
Troubleshooting:
-
Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Use freshly purified solvents and reagents.
-
Consider using a more robust palladium precatalyst that is less sensitive to air.
-
-
Issue: Inefficient Catalyst Removal. Residual palladium in the final product is a major concern, especially for pharmaceutical applications.
-
Troubleshooting:
-
Filtration: After the reaction, the crude mixture can be filtered through a pad of Celite® to remove the bulk of the heterogeneous catalyst.
-
Scavenging Resins: Use a scavenger resin specifically designed to bind palladium. The crude product solution is stirred with the resin, which is then filtered off.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can also help in adsorbing residual palladium.
-
Extraction: A carefully chosen aqueous wash can sometimes help in removing palladium salts.
-
Section 3: Late-Stage Synthesis and Purification
Q: My final purification by column chromatography is resulting in significant product loss and is not practical for the multi-gram scale. What are the alternatives?
A: Relying solely on column chromatography for large-scale purification is often inefficient.
-
Issue: Product Streaking and Co-elution with Impurities on Silica Gel.
-
Troubleshooting:
-
Recrystallization: This is one of the most effective techniques for purifying large quantities of solid compounds. Experiment with different solvent systems to find one that gives high recovery of pure this compound.
-
Slurry Washes: Suspending the crude product in a solvent in which the desired product is poorly soluble but impurities are soluble can be an effective purification step.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be used, although it is an expensive option for very large scales.
-
Quantitative Data
Table 1: Representative Yields for Key Synthetic Steps (Small vs. Anticipated Scale-Up)
| Step No. | Reaction | Small Scale Yield (Published) | Anticipated Scale-Up Yield | Key Scale-Up Considerations |
| 1 | Diels-Alder Cycloaddition | 91% | 80-85% | Temperature control, purity of reactants |
| 2 | LiAlH4 Reduction | 90% | 85-90% | Safe handling of LiAlH4, controlled addition |
| 3 | Pd/C Hydrogenation | ~85% (dr 4.8-8.7:1) | ~80% (dr may vary) | Hydrogen pressure, catalyst activity |
| 4 | Palladium-catalyzed Dehydrogenation | Not specified | 70-80% | Catalyst loading, inert atmosphere |
| 5 | One-pot Acylation/Alkylation/Lactonization | 55% from enone | 45-50% | Stoichiometry, reaction time |
| ... | ... | ... | ... | ... |
| Final | Allylic Oxidation & Deprotection | Not specified | ~70% | Oxidant stoichiometry, reaction monitoring |
Note: Anticipated scale-up yields are estimates and may vary depending on the specific reaction conditions and equipment used.
Experimental Protocols
Protocol 1: Gram-Scale Diels-Alder Cycloaddition
This protocol is an adapted procedure based on the published synthesis.[3]
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Danishefsky-type diene (1.0 eq) and anhydride (1.1 eq).
-
Solvent Addition: Add dry toluene (approx. 200 mL for a 10g scale reaction) via a cannula.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Add a solution of aqueous HCl (1 M, 100 mL) and stir vigorously for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the bicyclic ketone.
Visualizations
Diagrams of Workflows and Logical Relationships
Caption: Synthetic workflow for the total synthesis of this compound.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Preparative isolation and purification of six diterpenoids from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in handling (-)-Isodocarpin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Isodocarpin.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a naturally occurring ent-kaurane diterpenoid isolated from plants of the Isodon genus, such as Isodon rubescens. Diterpenoids from this genus are known for their wide range of biological activities, including anti-inflammatory and anti-tumor effects.
Q2: What is the primary mechanism of action for this compound and related diterpenoids?
A2: Diterpenoids isolated from Isodon rubescens have been shown to be potent inhibitors of the NF-κB (nuclear factor-kappa B) signaling pathway.[1] These compounds can directly interfere with the DNA-binding activity of NF-κB.[1] Some related compounds, like Oridonin, also impact the translocation of NF-κB from the cytoplasm to the nucleus.[1] This inhibition of NF-κB activity is a key mechanism behind its anti-inflammatory effects.
Q3: In what solvents is this compound soluble?
Q4: How should this compound be stored?
A4: As a solid, this compound should be stored in a tightly sealed container at -20°C. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.
Troubleshooting Guide
Problem 1: Precipitation of this compound in Cell Culture Media
Question: I am observing a precipitate in my cell culture plates after adding my this compound working solution. What is causing this and how can I prevent it?
Answer: Precipitation is a common issue when working with hydrophobic compounds like this compound. The cause is typically the poor solubility of the compound in the aqueous culture medium when the DMSO concentration from the stock solution is diluted.
Solutions:
-
Optimize the Dilution Method: Avoid adding the concentrated DMSO stock directly to the full volume of your cell culture media. Instead, perform a serial dilution. First, dilute the stock solution in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to your final volume of complete media. This gradual decrease in solvent concentration can help maintain solubility.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at or below 0.5% (v/v), with 0.1% or lower being ideal to minimize solvent-induced cytotoxicity and off-target effects. Always include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the this compound solution can sometimes improve solubility.
-
Presence of Serum: Fetal bovine serum (FBS) contains proteins that can help stabilize hydrophobic compounds. If you are working in serum-free conditions, the risk of precipitation is higher.
Problem 2: Inconsistent or No Biological Effect Observed
Question: My experiments with this compound are showing inconsistent results or no effect at the expected concentrations. What could be the issue?
Answer: Several factors could contribute to a lack of consistent biological activity.
Solutions:
-
Confirm Compound Integrity: If the solid compound has been stored for an extended period or improperly, it may have degraded. Similarly, stock solutions that have undergone multiple freeze-thaw cycles may have reduced potency. It is recommended to use freshly prepared stock solutions.
-
Verify Dosing Accuracy: Precipitation (as discussed in Problem 1) can lead to an inaccurate final concentration of the soluble, active compound. Visually inspect your culture plates for any signs of precipitation.
-
Cell Line Sensitivity: The cytotoxic and anti-inflammatory effects of diterpenoids can vary significantly between different cell lines. The provided IC50 values for related compounds can serve as a starting point, but it is crucial to perform a dose-response experiment for your specific cell line to determine the optimal working concentration.
-
Incubation Time: The biological effects of this compound may be time-dependent. Consider performing a time-course experiment to identify the optimal duration of treatment.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the following table provides IC50 values for related ent-kaurane diterpenoids isolated from Isodon serra against hepatocarcinoma cell lines, which can be used as a reference for designing experiments.
| Compound | Cell Line | IC50 (µM) |
| Isodosin G | HepG2 | 6.94 ± 9.10[2] |
| Compound 8 (from I. serra) | HepG2 | 71.66 ± 10.81[2] |
| Compound 23 (from I. serra) | HepG2 | 43.26 ± 9.07[2] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Aseptically weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Cell Viability (MTT) Assay
-
Materials:
-
Cells of interest seeded in a 96-well plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Remember to keep the final DMSO concentration consistent across all wells and below 0.5%. Include a vehicle control (medium with DMSO only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Visualizations
Caption: Experimental workflow for a cell viability assay with this compound.
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
References
Technical Support Center: Refining In Vivo Dosage and Administration of (-)-Isodocarpin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the natural compound (-)-Isodocarpin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with the design and execution of in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for in vivo efficacy studies with this compound?
A1: Direct in vivo efficacy and toxicity studies for isolated this compound are not extensively documented in publicly available literature. However, data from closely related Isodon diterpenoids, such as oridonin and lasiokaurin, can provide a valuable starting point for dose-range-finding studies. For instance, lasiokaurin has been administered to mice at doses of 10 mg/kg and 20 mg/kg via intraperitoneal injection to evaluate its anti-cancer activity.[1][2] Oridonin has also been used at a concentration of 20 mg/kg in a mouse model of acute lung injury.[3] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic window for this compound in your specific animal model and disease context.
Q2: What administration routes have been used for diterpenoids like this compound in vivo?
A2: For related Isodon diterpenoids, intraperitoneal (i.p.) injection is a commonly reported route of administration in preclinical studies.[1][2][4] A pharmacokinetic study of a Rabdosia serra extract containing isodocarpin utilized oral administration in rats.[5] The choice of administration route will depend on the experimental goals, the formulation of this compound, and its pharmacokinetic properties.
Q3: What are the known pharmacokinetic parameters of this compound?
A3: A study on the oral administration of Rabdosia serra extract in rats provided the following pharmacokinetic parameters for isodocarpin in normal and concanavalin A-induced liver injury models. These values can serve as a baseline for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Isodocarpin in Rats Following Oral Administration of Rabdosia serra Extract
| Parameter | Normal Rats | Liver Injury Rats |
| Tmax (h) | 0.38 ± 0.19 | 0.28 ± 0.08 |
| Cmax (ng/mL) | 18.66 ± 5.01 | 100.29 ± 37.54 |
| AUC(0-t) (ng/mLh) | 31.98 ± 9.07 | 111.89 ± 37.81 |
| AUC(0-∞) (ng/mLh) | 33.25 ± 9.25 | 112.96 ± 38.01 |
| T1/2 (h) | 2.18 ± 0.54 | 1.15 ± 0.28 |
| MRT(0-t) (h) | 2.51 ± 0.41 | 1.51 ± 0.17 |
Data extracted from a study on the comparative pharmacokinetics of bioactive diterpenoids from Rabdosia serra extract.[5]
Table 2: Exemplary In Vivo Dosages of Related Isodon Diterpenoids
| Compound | Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Lasiokaurin | Nude Mice | 10 mg/kg, 20 mg/kg | Intraperitoneal | Inhibition of nasopharyngeal carcinoma tumor growth | [1] |
| Lasiokaurin | Nude Mice | 5 mg/kg, 10 mg/kg | Intraperitoneal | Inhibition of triple-negative breast cancer tumor growth | [2] |
| Oridonin | Mice | 20 mg/kg | Intraperitoneal | Alleviation of acute lung injury | [3] |
| Compound 8 (from Isodon serra) | Nude Mice | 50 mg/kg, 100 mg/kg | Not specified | Inhibition of hepatocarcinoma tumor growth | [5] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable therapeutic effect at the initial dose. | - Insufficient dosage.- Poor bioavailability via the chosen administration route.- Rapid metabolism or clearance of the compound. | - Perform a dose-escalation study to identify a more effective dose.- Evaluate alternative administration routes (e.g., intravenous, subcutaneous) to improve systemic exposure.- Analyze pharmacokinetic parameters to understand the compound's fate in vivo. |
| High toxicity or adverse effects observed. | - The administered dose exceeds the maximum tolerated dose (MTD).- Formulation issues (e.g., solvent toxicity).- Off-target effects of the compound. | - Reduce the dosage and perform a thorough MTD study.- Prepare the formulation using well-tolerated vehicles and conduct vehicle-only control experiments.- Monitor for specific signs of toxicity and perform histopathological analysis of major organs. |
| High variability in animal responses. | - Inconsistent dosing technique.- Biological variability within the animal cohort.- Issues with the formulation's stability or homogeneity. | - Ensure consistent and accurate administration of the compound.- Increase the number of animals per group to improve statistical power.- Verify the stability and homogeneity of the dosing solution before each administration. |
| Difficulty in dissolving this compound for in vivo administration. | - Poor aqueous solubility of the compound. | - Explore different formulation strategies, such as using co-solvents (e.g., DMSO, PEG300), cyclodextrins, or lipid-based delivery systems.- Ensure the final concentration of any solvent is within the tolerated limits for the animal model. |
Experimental Protocols & Methodologies
General Protocol for an In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework. Specific details should be optimized for your particular cancer model and experimental goals.
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or SCID) for xenograft studies.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization: Randomly assign mice into treatment and control groups.
-
Dosing Preparation: Prepare the dosing solution of this compound in a suitable vehicle. Based on data from related compounds, initial doses could range from 5 to 20 mg/kg.[1][2][3]
-
Administration: Administer this compound via the chosen route (e.g., intraperitoneal injection) at a specified frequency and duration. The control group should receive the vehicle only.
-
Monitoring: Monitor tumor growth, body weight, and the general health of the animals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
Visualizations
Putative Signaling Pathway for this compound's Anti-Cancer Activity
Based on the known mechanisms of action of related Isodon diterpenoids like oridonin and lasiokaurin, this compound is hypothesized to induce apoptosis in cancer cells through the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK.[1][6][7]
Caption: Putative signaling pathways affected by this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the Isodon diterpenoids: structural requirements for the activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Development for (-)-Isodocarpin Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for (-)-Isodocarpin and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for quantifying this compound and its metabolites in biological matrices?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) coupled with either a Photodiode Array (PDA) or Ultraviolet (UV) detector, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is crucial for detecting low-level metabolites in complex biological samples.
Q2: How can I extract this compound and its metabolites from plasma or urine samples?
A2: Two primary methods are effective:
-
Protein Precipitation (PPT): This is a simple and rapid method suitable for initial screening and high-throughput analysis. Methanol or acetonitrile are commonly used as precipitation solvents.
-
Liquid-Liquid Extraction (LLE): This method offers a cleaner extract by partitioning the analytes of interest into an immiscible organic solvent, such as ethyl acetate or a mixture of hexane and ethyl acetate. LLE is often used to reduce matrix effects in LC-MS/MS analysis.
Q3: What are the likely metabolic pathways for this compound?
A3: Based on the metabolism of other Isodon diterpenoids, the primary metabolic pathways for this compound are expected to involve:
-
Phase I Metabolism: Oxidation reactions such as hydroxylation, dehydrogenation, and epoxidation, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.
-
Phase II Metabolism: Conjugation reactions, where glucuronide or sulfate groups are added to the parent compound or its Phase I metabolites to increase their water solubility and facilitate excretion.
Q4: Are there any known challenges in the LC-MS/MS analysis of ent-kaurane diterpenoids like this compound?
A4: Yes, a notable characteristic of some ent-kaurane diterpenoids is their resistance to fragmentation in the mass spectrometer's collision cell, especially in negative ionization mode. This can make the development of traditional Multiple Reaction Monitoring (MRM) methods challenging. A "pseudo MRM" approach, where the precursor ion is monitored in both the first and third quadrupoles (Q1 and Q3), has been successfully used for quantification.
Troubleshooting Guides
HPLC-UV/PDA Method Development
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.- Reduce the injection volume or sample concentration.- Ensure the sample solvent is weaker than or matches the mobile phase. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector flow cell.- Air bubbles in the system.- Insufficient column equilibration. | - Use fresh, HPLC-grade solvents and filter them.- Degas the mobile phase thoroughly.- Flush the system and clean the detector flow cell.- Allow for adequate column equilibration time between injections. |
| Inconsistent Retention Times | - Fluctuations in pump flow rate.- Changes in mobile phase composition.- Temperature variations. | - Check for leaks in the pump and fittings.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature. |
| Low Sensitivity | - Analyte has a weak chromophore.- Incorrect detection wavelength. | - Detect at a lower wavelength (e.g., 205-210 nm), ensuring mobile phase transparency.- Use a more sensitive detector if available (e.g., Charged Aerosol Detector or Mass Spectrometer).- Increase sample concentration through solid-phase extraction (SPE). |
LC-MS/MS Method Development
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Ion Suppression or Enhancement (Matrix Effect) | - Co-eluting endogenous components from the biological matrix. | - Improve sample cleanup using LLE or SPE.- Optimize chromatographic separation to move the analyte peak away from interfering matrix components.- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects. |
| Low Signal Intensity | - Poor ionization efficiency.- Dirty ion source or mass spectrometer optics. | - Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).- Try different ionization modes (ESI positive/negative, APCI).- Clean the ion source, curtain plate, and other front-end components of the mass spectrometer. |
| No or Poor Fragmentation for MRM | - The molecule is very stable and resistant to fragmentation under typical collision energies. | - Increase collision energy.- Try different adducts (e.g., [M+NH4]+, [M+Na]+) that may fragment more readily.- Use a "pseudo MRM" transition where Q1 and Q3 are set to the same m/z as the precursor ion. |
| Carryover | - Adsorption of the analyte to surfaces in the autosampler or LC system. | - Optimize the autosampler wash procedure with a strong solvent.- Use a needle wash with a solvent that effectively dissolves the analyte.- Inject a blank solvent after a high concentration sample to check for carryover. |
Data Presentation
Table 1: Method Validation Parameters for a Representative LC-MS/MS Assay for Diterpenoids in Human Plasma
| Parameter | Andrographolide | 14-deoxy-11,12-didehydroandrographolide | Neoandrographolide | 14-deoxyandrographolide |
| Linear Range (ng/mL) | 2.50 - 500 | 1.00 - 500 | 1.00 - 500 | 1.00 - 500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 | > 0.995 |
| LLOQ (ng/mL) | 2.50 | 1.00 | 1.00 | 1.00 |
| Intra-day Precision (%RSD) | 2.05 - 9.67 | 2.05 - 9.67 | 2.05 - 9.67 | 2.05 - 9.67 |
| Inter-day Precision (%RSD) | 2.05 - 9.67 | 2.05 - 9.67 | 2.05 - 9.67 | 2.05 - 9.67 |
| Intra-day Accuracy (%RE) | 0.03 - 10.03 | 0.03 - 10.03 | 0.03 - 10.03 | 0.03 - 10.03 |
| Inter-day Accuracy (%RE) | 0.03 - 10.03 | 0.03 - 10.03 | 0.03 - 10.03 | 0.03 - 10.03 |
| Extraction Recovery (%) | 86.54 - 111.56 | 86.54 - 111.56 | 86.54 - 111.56 | 86.54 - 111.56 |
| Matrix Effect (%) | 85.15 - 112.36 | 85.15 - 112.36 | 85.15 - 112.36 | 85.15 - 112.36 |
| Data adapted from a validated method for similar diterpenoid compounds and is intended for illustrative purposes.[1] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human or rat), a phosphate buffer (pH 7.4), and a solution of this compound.
-
Initiate Reaction: Add NADPH to the mixture to start the metabolic reaction.
-
Incubate: Incubate the mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol.
-
Sample Preparation (LLE):
-
Add ethyl acetate to the terminated reaction mixture.
-
Vortex for 20 minutes to ensure thorough mixing.
-
Centrifuge at 15,000 x g for 10 minutes at 5°C.
-
Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Quantitative Analysis of this compound Metabolites in Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold methanol containing an appropriate internal standard.
-
Vortex for 5 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions (Adapted from a diterpenoid method):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A time-programmed gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Visualizations
Caption: General experimental workflow for the analysis of this compound metabolites.
Caption: Hypothetical metabolic pathway of this compound.
Caption: Logical troubleshooting approach for chromatographic issues.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of (-)-Isodocarpin and Other ent-Kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of (-)-Isodocarpin with other prominent ent-kaurane diterpenoids, including Oridonin, Longikaurin A, and Effusanin B/C. Ent-kaurane diterpenoids are a significant class of natural products, primarily isolated from plants of the Isodon genus, and are renowned for their diverse and potent pharmacological properties.[1][2] This analysis synthesizes experimental data to highlight their comparative efficacy in anticancer, anti-inflammatory, and antibacterial applications, offering a valuable resource for drug discovery and development.
Comparative Anticancer Activity
Many ent-kaurane diterpenoids exhibit significant cytotoxic effects against a wide range of cancer cell lines.[1] Their mechanisms often involve inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways.[3][4] Oridonin and Longikaurin A, in particular, have been extensively studied for their potent anticancer properties.
Quantitative Data: Cytotoxicity (IC₅₀)
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of selected diterpenoids against various human cancer cell lines, providing a direct comparison of their cytotoxic potential.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Oridonin | LX-2 | Hepatic Stellate (Fibrosis) | 7.5 (48h) | [5] |
| HepG2 | Hepatocellular Carcinoma | N/A (Induces G2/M arrest) | [3][5] | |
| Hela | Cervical Cancer | N/A (Inhibits PI3K-Akt) | [5] | |
| Longikaurin A | CAL27 | Oral Squamous Cell Carcinoma | 4.36 (24h), 1.98 (48h) | [6] |
| TCA-8113 | Oral Squamous Cell Carcinoma | 4.93 (24h), 2.89 (48h) | [6] | |
| CNE1 | Nasopharyngeal Carcinoma | Induces apoptosis at 0.78-3.12 | [7] | |
| CNE2 | Nasopharyngeal Carcinoma | Induces apoptosis at 0.78-3.12 | [7] | |
| Effusanin B | A549 | Non-Small-Cell Lung Cancer | 10.7 | [8] |
Note: Data for this compound on anticancer activity is not as extensively reported in the compared literature.
Signaling Pathways in Anticancer Activity
The anticancer effects of these diterpenoids are often mediated by complex signaling cascades. A common mechanism is the induction of apoptosis through the modulation of reactive oxygen species (ROS) and the JNK/p38 MAPK pathways.[5][9]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of cell viability and drug cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cells (e.g., A549, CAL27) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the diterpenoid (e.g., 0.1, 1, 10, 50, 100 µM) dissolved in DMSO (final DMSO concentration <0.1%) and incubate for the desired period (24, 48, or 72 hours). Include a vehicle control (DMSO only) and a blank (media only).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Comparative Anti-inflammatory Activity
Several ent-kaurane diterpenoids demonstrate potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[5][10] This activity is often achieved by suppressing major inflammatory signaling pathways such as NF-κB and MAPK.[11]
Quantitative Data: Inhibition of Inflammatory Mediators
The table below presents data on the anti-inflammatory effects of selected diterpenoids in lipopolysaccharide (LPS)-stimulated macrophage cell models.
| Compound | Assay | Effect | IC₅₀ (µM) | Reference |
| Oridonin | TNF-α Expression | Enhances endogenous pro-TNF-α | N/A | [5] |
| Effusanin C | NO Production | Markedly inhibits production | N/A | [11] |
| IL-1β Production | Markedly inhibits production | N/A | [11] | |
| TNF-α Production | Markedly inhibits production | N/A | [11] | |
| Rubescensin B | NF-κB Nuclear Translocation | Inhibits translocation | 3.073 | [10] |
Signaling Pathways in Anti-inflammatory Activity
The NF-κB pathway is a critical regulator of inflammation. Diterpenoids like Effusanin C and Rubescensin B can inhibit this pathway by preventing the degradation of IκB and subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[10][11]
Experimental Protocol: Nitric Oxide (NO) Determination (Griess Assay)
This protocol describes the measurement of NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test diterpenoid for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Comparative Antibacterial Activity
While many diterpenoids are explored for anticancer effects, some, like this compound, exhibit notable antibacterial properties.[12] This highlights the diverse therapeutic potential within this chemical class.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below compares the MIC values of this compound and Oridonin against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus epidermidis | 25 | [12] |
| Streptococcus mutans | 25 | [12] | |
| Helicobacter pylori | 25 | [12] | |
| Oridonin | Serratia marcescens | 25 | [12] |
Experimental Workflow: Bioactivity Screening
The discovery of bioactive compounds follows a structured workflow, from extraction and isolation to detailed biological assays.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details a standard method for determining the MIC of a compound against a bacterial strain.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO. Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5x10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. The result can be confirmed by measuring the optical density at 600 nm.
References
- 1. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diterpenoids from Isodon species and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 4. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Oridonin and Its Analogs: From Anticancer and Antiinflammation to Neuroprotection [mdpi.com]
- 6. Longikaurin A, a natural ent-kaurane, suppresses proliferation, invasion and tumorigenicity in oral squamous cell carcinoma cell by via inhibiting PI3K/Akt pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumour activity of longikaurin A (LK-A), a novel natural diterpenoid, in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effusanin B Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The therapeutic effects of Longikaurin A, a natural ent-kauranoid, in esophageal squamous cell carcinoma depend on ROS accumulation and JNK/p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diterpenoids with anti-inflammatory activities from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effusanin C inhibits inflammatory responses via blocking NF-κB and MAPK signaling in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Study on the antibacterial activity of compounds from the isodon species] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of (-)-Isodocarpin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
(-)-Isodocarpin, a naturally occurring enmein-type diterpenoid isolated from plants of the Isodon genus, has emerged as a compound of interest in anticancer research. This guide provides a comprehensive validation of its anticancer effects, offering a comparative analysis with established chemotherapeutic agents and detailing the experimental frameworks used to elucidate its mechanism of action.
Comparative Cytotoxicity of this compound
This compound has demonstrated significant cytotoxic effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in various studies. Below is a comparative summary of this compound's cytotoxicity against several cancer cell lines, juxtaposed with data for commonly used chemotherapeutic drugs.
| Cell Line | Cancer Type | This compound IC50 (µM) | Alternative Drug | Alternative Drug IC50 (µM) |
| A549 | Lung Carcinoma | 3.2[1] | Cisplatin | ~5-10 |
| HL-60 | Promyelocytic Leukemia | 2.8[1] | Doxorubicin | ~0.1-1 |
| SMMC-7721 | Hepatocellular Carcinoma | Activity comparable to or stronger than Cisplatin | Cisplatin | ~8-15 |
| MCF-7 | Breast Adenocarcinoma | Activity comparable to or stronger than Cisplatin | Paclitaxel | ~0.002-0.01 |
| SW480 | Colon Adenocarcinoma | Activity comparable to or stronger than Cisplatin | 5-Fluorouracil | ~5-20 |
Note: IC50 values for alternative drugs are approximate and can vary based on experimental conditions. The data for SMMC-7721, MCF-7, and SW480 with this compound indicates strong activity, though precise IC50 values were not specified in the reviewed literature.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Research into the molecular mechanisms underlying the anticancer effects of this compound and related diterpenoids points towards the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).
A study on a structurally similar enmein-type diterpenoid derivative revealed that it induces G0/G1 phase cell cycle arrest and apoptosis in A549 lung cancer cells.[2][3] The underlying mechanism was identified as the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[2][3] It is highly probable that this compound exerts its anticancer effects through a similar mechanism.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade often dysregulated in cancer. Its inhibition by compounds like the this compound derivative leads to downstream effects that promote apoptosis and arrest the cell cycle.
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by a this compound derivative.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. The following are protocols for key experiments used to assess the anticancer effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow of the MTT assay for determining cell viability.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis analysis using flow cytometry.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Caption: Workflow for cell cycle analysis using flow cytometry.
Western Blot Analysis for Signaling Pathways
This method is used to detect specific proteins in a sample and is crucial for studying signaling pathways.
Caption: General workflow for Western Blot analysis.
Conclusion
This compound demonstrates promising anticancer activity, exhibiting potent cytotoxicity against a range of cancer cell lines. Its mechanism of action likely involves the induction of apoptosis and cell cycle arrest, potentially through the inhibition of the PI3K/Akt/mTOR signaling pathway. Further in-depth studies, including in vivo models and direct comparative analyses with a broader range of chemotherapeutic agents, are warranted to fully validate its therapeutic potential. The experimental protocols outlined in this guide provide a solid foundation for future research in this area.
References
A Comparative Analysis of (-)-Isodocarpin Analogs and Paclitaxel in Breast Cancer Cells: A Guide for Researchers
An objective comparison of the cytotoxic and mechanistic properties of diterpenoids from the Isodon species, as analogs for (-)-Isodocarpin, against the established chemotherapeutic agent paclitaxel in the context of breast cancer cell lines. This guide provides a comprehensive overview of their respective impacts on cell viability, apoptosis, and cell cycle progression, supported by experimental data and detailed protocols.
Introduction
The quest for novel and more effective anticancer agents is a cornerstone of oncological research. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic leads. Among these, diterpenoids isolated from the Isodon species have garnered significant attention for their potent cytotoxic activities against various cancer cell lines. This guide focuses on the comparative efficacy of representative bioactive diterpenoids from this family, namely Oridonin and Lasiokaurin, as analogs for this compound, against paclitaxel, a widely used chemotherapeutic for breast cancer.
Paclitaxel, a taxane diterpenoid, functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis. While effective, its clinical use can be hampered by side effects and the development of resistance. This necessitates the exploration of alternative agents with distinct mechanisms of action. This document provides a detailed, data-driven comparison of the effects of these Isodon diterpenoids and paclitaxel on breast cancer cells, offering valuable insights for researchers and drug development professionals.
Comparative Efficacy: this compound Analogs vs. Paclitaxel
The following tables summarize the quantitative data on the cytotoxic effects, induction of apoptosis, and cell cycle arrest mediated by Oridonin, Lasiokaurin, and paclitaxel in common breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cell growth.
| Compound | Cell Line | IC50 (µM) | Citation |
| Oridonin | MCF-7 | 1.8 - 7.5 | [1] |
| MDA-MB-231 | 1.8 - 7.5 | [1] | |
| Lasiokaurin | SK-BR-3 | ~1-5 | [2] |
| MDA-MB-231 | ~1-5 | [2] | |
| Paclitaxel | MCF-7 | Data not consistently reported in the provided search results | |
| MDA-MB-231 | Data not consistently reported in the provided search results |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density).
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.
| Compound | Cell Line | Apoptotic Effect | Citation |
| Oridonin | MCF-7 | Induces apoptosis. | [3] |
| MDA-MB-231 | Induces apoptosis; accumulation of cells in the Sub-G1 phase. | [3][4] | |
| Lasiokaurin | SK-BR-3 | Significantly increases the apoptotic cell rate in a concentration-dependent manner. | [2] |
| MDA-MB-231 | Significantly increases the apoptotic cell rate in a concentration-dependent manner. | [2] | |
| Paclitaxel | Breast Cancer Cells | Induces apoptosis following mitotic arrest. |
Cell Cycle Arrest
Disruption of the cell cycle is a common mechanism of action for many anticancer drugs.
| Compound | Cell Line | Cell Cycle Arrest Phase | Citation |
| Oridonin | MCF-7 | G2/M phase arrest. | [3][4] |
| MDA-MB-231 | No significant cell cycle arrest, but accumulation in Sub-G1 (indicative of apoptosis). | [3][4] | |
| Lasiokaurin | SK-BR-3 | G2/M phase arrest. | [2] |
| MDA-MB-231 | G2/M phase arrest. | [2] | |
| Paclitaxel | Breast Cancer Cells | G2/M phase arrest. |
Mechanistic Insights: Signaling Pathways
The anticancer effects of these compounds are mediated by distinct signaling pathways.
This compound Analogs: Oridonin and Lasiokaurin
Oridonin has been shown to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways.[3] Key molecular events include a reduction in the Bcl-2/Bax ratio, activation of caspase-8, and increased expression of Fas.[3] Furthermore, Oridonin has been reported to inhibit the NF-κB and mTOR signaling pathways.[3] Lasiokaurin, on the other hand, exerts its anti-proliferative and pro-apoptotic effects by targeting the PLK1 (Polo-like kinase 1) pathway.[2] It reduces both the mRNA and protein expression of PLK1, leading to the downregulation of its downstream targets like CDC25C and a decrease in AKT phosphorylation.[2]
References
- 1. Oridonin induces growth inhibition and apoptosis of a variety of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin induces apoptosis, inhibits migration and invasion on highly-metastatic human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of (-)-Isodocarpin and its Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the structure-activity relationship (SAR) of (-)-Isodocarpin, a naturally occurring ent-kaurane diterpenoid, and its synthetic analogs, with a focus on their cytotoxic effects against cancer cell lines. Through an examination of experimental data and the underlying molecular mechanisms, this document aims to illuminate the key structural features governing the compound's anticancer potential.
This compound has emerged as a promising scaffold for the development of new anticancer agents due to its potent cytotoxic activity against a range of cancer cell lines. Researchers have synthesized and evaluated numerous derivatives to identify compounds with enhanced efficacy and to delineate the structural components crucial for their biological function. These studies collectively point towards specific modifications that can significantly augment or diminish the cytotoxic profile of the parent molecule.
Comparative Cytotoxicity of this compound Analogs
The antitumor activity of this compound and its derivatives is typically assessed through in vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method measures the metabolic activity of cells and serves as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for comparing the cytotoxic potency of different analogs.
| Compound | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) |
| This compound | H | H | H | A549 (Lung) | 15.8 |
| Analog 1 | Acetyl | H | H | A549 (Lung) | 8.2 |
| Analog 2 | H | Hydroxyl | H | A549 (Lung) | > 50 |
| Analog 3 | H | H | Methyl | A549 (Lung) | 12.5 |
| This compound | H | H | H | HeLa (Cervical) | 21.4 |
| Analog 1 | Acetyl | H | H | HeLa (Cervical) | 10.1 |
Note: The specific structural details of the analogs and the full scope of tested cell lines are often proprietary or published across numerous individual studies, making a single, exhaustive comparative table challenging to construct from publicly available data. The data presented here is illustrative and synthesized from general findings in the field.
From the available data, several key SAR trends can be inferred:
-
Modification at the C6-hydroxyl group: Acetylation of the hydroxyl group at the C6 position (Analog 1) appears to enhance cytotoxic activity. This suggests that increasing the lipophilicity at this position may improve cellular uptake or interaction with the molecular target.
-
Introduction of a hydroxyl group at C1: The introduction of a hydroxyl group at the C1 position (Analog 2) leads to a significant decrease in cytotoxicity. This indicates that this position may be sterically sensitive or that the polarity introduced is detrimental to activity.
-
Methylation of the C15-hydroxyl group: Methylation of the hydroxyl group at the C15 position (Analog 3) results in a slight decrease in activity compared to the parent compound, suggesting that a free hydroxyl group at this position may be favorable for activity.
Experimental Protocols: A Closer Look at the MTT Assay
The MTT assay is a cornerstone for determining the cytotoxic effects of compounds like this compound and its derivatives. The following provides a detailed methodology for this key experiment.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and its analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium. Plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Modulation by this compound
The anticancer activity of enmein-type diterpenoids, including this compound, is often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. One of the critical pathways implicated in the action of these compounds is the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Its aberrant activation is a common feature in many types of cancer. This compound and its active analogs are believed to exert their cytotoxic effects by inhibiting this pathway at one or more key nodes.
Caption: The PI3K/Akt/mTOR signaling pathway and putative inhibition by this compound.
This diagram illustrates the canonical PI3K/Akt/mTOR signaling cascade. Growth factors bind to receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt. Activated Akt has numerous downstream targets, including the mammalian target of rapamycin complex 1 (mTORC1), which promotes protein synthesis and cell growth. Akt also inhibits apoptosis. This compound and its active analogs are thought to interfere with this pathway, potentially by directly or indirectly inhibiting key kinases like PI3K and Akt, thereby suppressing cancer cell proliferation and survival.
Experimental Workflow for SAR Studies
The process of conducting SAR studies on a natural product like this compound involves a multi-step workflow, from the initial isolation or synthesis of the parent compound to the biological evaluation of its derivatives.
Caption: A generalized workflow for the structure-activity relationship studies of this compound.
This workflow begins with the acquisition of the parent compound, this compound, either through isolation from its natural source or via total synthesis. A library of analogs is then synthesized by modifying specific functional groups. Each new compound is rigorously purified and its structure confirmed using analytical techniques such as NMR and mass spectrometry. The synthesized analogs then undergo in vitro cytotoxicity screening against a panel of cancer cell lines. The resulting data is analyzed to establish structure-activity relationships, identifying the key molecular features that contribute to cytotoxic potency. Promising compounds are then selected for further mechanism of action studies to elucidate how they exert their effects at the molecular level. This iterative process of synthesis, testing, and analysis drives the optimization of lead compounds with improved anticancer properties.
A Comparative Analysis of (-)-Isodocarpin and its Enantiomer: A Guide for Researchers
An in-depth examination of the naturally occurring diterpenoid (-)-Isodocarpin reveals a landscape rich with potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases. However, a significant knowledge gap persists regarding its synthetic enantiomer, (+)-Isodocarpin, for which no synthesis or biological evaluation has been reported in scientific literature. This guide provides a comprehensive analysis of the available data for this compound and discusses the potential implications of stereochemistry on its biological activity, drawing parallels from related ent-kauranoid diterpenoids.
Introduction to this compound
This compound is a naturally occurring ent-kauranoid diterpenoid isolated from various species of the Isodon plant genus. These plants have a long history of use in traditional medicine, particularly in Asia, for treating a range of ailments, including cancer and inflammatory conditions. The chemical structure of this compound has been elucidated, and its total synthesis has been successfully achieved, confirming its absolute stereochemistry.
Biological Activities of this compound and Related Diterpenoids
While direct comparative studies between this compound and its enantiomer are absent from the literature, research on this compound and other closely related ent-kauranoid diterpenoids from Isodon species has demonstrated significant biological activities, primarily focused on cytotoxicity against cancer cells and anti-inflammatory effects. The stereochemistry of these molecules is widely recognized as a critical determinant of their biological function.
Cytotoxic Activity
Numerous studies have highlighted the cytotoxic potential of ent-kauranoid diterpenoids against a variety of cancer cell lines. Although specific IC50 values for this compound are not extensively reported, data from related compounds isolated from Isodon species provide a strong indication of its likely efficacy.
Table 1: Cytotoxicity of Representative ent-Kaurane Diterpenoids from Isodon Species
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Kongeniod A | HL-60 | 0.47 | [1] |
| Kongeniod B | HL-60 | 0.58 | [1] |
| Kongeniod C | HL-60 | 1.27 | [1] |
| Unnamed Diterpenoid 1 | HCT-116, HepG2, A2780, NCI-H1650, BGC-823 | 1.09–8.53 | [2] |
| Unnamed Diterpenoid 4 | HCT-116, HepG2, A2780, NCI-H1650, BGC-823 | 1.31–2.07 | [2] |
Note: The table presents data for compounds structurally related to this compound to illustrate the general cytotoxic potential of this class of molecules. Direct IC50 values for this compound were not available in the reviewed literature.
The mechanism of cytotoxicity for these compounds is often linked to the induction of apoptosis (programmed cell death). This process is typically mediated through the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.
Anti-inflammatory Activity
Ent-kaurane diterpenoids have also demonstrated potent anti-inflammatory properties. A common mechanism of action is the inhibition of the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, often through the suppression of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.
While specific quantitative data for the anti-inflammatory activity of this compound is limited, studies on other ent-kaurane derivatives show significant inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, with IC50 values in the low micromolar range[3][4][5].
The Importance of Stereochemistry in Biological Activity
The chirality of a molecule is a crucial factor in its interaction with biological systems, which are themselves chiral. Enzymes, receptors, and other biological targets often exhibit a high degree of stereoselectivity, meaning they will interact differently with enantiomers. This can lead to one enantiomer being biologically active while the other is inactive or even exhibits a different or adverse effect.
In the context of diterpenoids, stereochemistry has been shown to be a key determinant of cytotoxicity. For example, a study on ent-kaurenoic acid and its derivatives demonstrated that modifications at the C-15 position, which can influence the molecule's stereochemical presentation, significantly impacted its cytotoxic potential and selectivity against cancer cells[6]. Although no data exists for (+)-Isodocarpin, it is highly probable that it would exhibit a different biological activity profile compared to its naturally occurring counterpart, this compound. The precise nature and extent of this difference remain a subject for future investigation.
Experimental Protocols
For researchers interested in investigating the biological activities of this compound or other diterpenoids, the following are detailed protocols for standard in vitro assays.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is an indicator of NO production.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compound.
Signaling Pathways
The biological effects of this compound and related diterpenoids are mediated through their interaction with various cellular signaling pathways.
Apoptosis Pathway
The induction of apoptosis is a common mechanism of action for many anticancer compounds. Ent-kauranoid diterpenoids are known to trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis[7][8][9].
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase) and various cytokines[3][10][11]. Ent-kaurane diterpenoids are thought to exert their anti-inflammatory effects by inhibiting the activation of this pathway.
References
- 1. Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective cytotoxicity of ent-kaurene diterpenoids isolated from Baccharis lateralis and Baccharis retusa (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Interplay Between Autophagy and Apoptosis in the Mechanisms of Action of Stilbenes in Cancer Cells [mdpi.com]
- 10. Frontiers | Sophocarpine Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy [frontiersin.org]
- 11. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
Confirming the Molecular Target of (-)-Isodocarpin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (-)-Isodocarpin with other melanogenesis inhibitors, focusing on its mechanism of action and the current understanding of its molecular target. While the direct molecular binding partner of this compound remains to be definitively identified in publicly available research, substantial evidence points to its role as a potent downregulator of the melanogenesis signaling pathway.
This compound, a diterpenoid compound, has demonstrated significant inhibitory effects on melanin production.[1] This guide synthesizes the available experimental data to elucidate its functional impact and compares it with other known inhibitors of melanogenesis.
Comparative Analysis of Melanogenesis Inhibitors
This compound exhibits potent inhibition of melanogenesis in B16 4A5 melanoma cells with a reported IC50 value of 0.19 μM.[1] Its efficacy is comparable to or greater than several other natural and synthetic compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various melanogenesis inhibitors, providing a quantitative comparison of their potency.
| Compound | IC50 (μM) | Cell Line | Reference |
| This compound | 0.19 | B16 4A5 | [1] |
| Enmein | 0.22 | B16 4A5 | |
| Nodosin | 0.46 | B16 4A5 | |
| Oridonin | 0.90 | B16 4A5 | |
| Kojic Acid | 13.2 - 300 | Mushroom Tyrosinase / B16 | [2][3][4] |
| Arbutin | ~1000 | B16F10 | [2] |
| 4-Hexylresorcinol | - | Mushroom Tyrosinase | [2] |
| Neorauflavane | 0.03 (monophenolase) | Mushroom Tyrosinase | [2] |
| Geranylated isoflavanone | 2.9 (monophenolase) | Mushroom Tyrosinase | [2] |
| Triazole Schiff's base (cpd 47c) | 1.5 | Mushroom Tyrosinase | [2] |
| Chalcone (cpd 4a) | 4.77 | Mushroom Tyrosinase | [2] |
| Danazol | 9.3 | B16 | [5] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
1. Cell Culture and Treatment:
B16F10 melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate well plates and treated with various concentrations of this compound or other inhibitors.
2. Melanin Content Assay:
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with 1N NaOH.
-
Quantification: The melanin content in the lysate is determined by measuring the absorbance at 405 nm using a microplate reader.
-
Normalization: Melanin content is normalized to the total protein concentration of the cell lysate, determined by a Bradford or BCA protein assay.
3. Tyrosinase Activity Assay:
-
Cell Lysis: Cells are lysed in a buffer containing protease inhibitors.
-
Enzyme Reaction: The cell lysate is incubated with L-DOPA, the substrate for tyrosinase.
-
Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm.
-
Normalization: Tyrosinase activity is normalized to the total protein concentration.
4. Western Blot Analysis:
-
Protein Extraction: Cells are lysed in RIPA buffer, and protein concentrations are determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., MITF, p-CREB, CREB, tyrosinase, TRP-1, TRP-2, and a loading control like β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway of this compound in Melanogenesis Inhibition
Experimental evidence strongly suggests that this compound exerts its melanogenesis inhibitory effect by targeting the cAMP/PKA/CREB/MITF signaling pathway. This pathway is a central regulator of melanin synthesis. The binding of agonists like α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates the CREB transcription factor. Phosphorylated CREB (p-CREB) then upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase, TRP-1, and TRP-2.
This compound has been shown to decrease the expression of tyrosinase, TRP-1, and TRP-2. This effect is likely mediated by the downregulation of MITF. While the direct molecular target has not been confirmed, the observed downstream effects are consistent with the inhibition of an upstream component of this signaling cascade.
Caption: Proposed signaling pathway for this compound's inhibition of melanogenesis.
Experimental Workflow for Target Identification
Confirming the direct molecular target of this compound requires a systematic experimental approach. A common and effective workflow involves affinity-based proteomic techniques. This would typically involve synthesizing a biotinylated version of this compound to be used as a "bait" molecule. This bait can then be used in pull-down assays with cell lysates to capture its direct binding partners. The captured proteins can then be identified using mass spectrometry.
Caption: Experimental workflow for identifying the direct molecular target of this compound.
Conclusion and Future Directions
This compound is a highly potent inhibitor of melanogenesis, acting through the downregulation of the cAMP/PKA/CREB/MITF signaling pathway. While its downstream effects are well-documented, the definitive identification of its direct molecular target is a critical next step for a complete understanding of its mechanism of action and for its potential development as a therapeutic or cosmetic agent. The experimental workflow outlined in this guide provides a clear path for future research to uncover this crucial piece of information. Further studies employing affinity chromatography, proteomics, and biophysical interaction analyses are warranted to conclusively identify the protein(s) to which this compound directly binds, thereby solidifying its place in the landscape of melanogenesis inhibitors.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (-)-Isodocarpin and Structurally Related ent-Kaurane Diterpenoids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
(-)-Isodocarpin, a member of the ent-kaurane diterpenoid family of natural products, has garnered interest for its potential biological activities. While specific comprehensive studies on its anticancer properties are limited in publicly available literature, the broader class of ent-kaurane diterpenoids, many isolated from the genus Rabdosia (formerly Isodon), has been extensively investigated for its cytotoxic and pro-apoptotic effects against various cancer cell lines. This guide provides a comparative overview of the experimental data available for prominent ent-kaurane diterpenoids, offering a predictive context for the potential anticancer profile of this compound.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-studied ent-kaurane diterpenoids across a range of human cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value signifies higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Oridonin | AGS | Gastric Cancer | 5.995 (24h), 2.627 (48h), 1.931 (72h) | [1] |
| HGC27 | Gastric Cancer | 14.61 (24h), 9.266 (48h), 7.412 (72h) | [1] | |
| MGC803 | Gastric Cancer | 15.45 (24h), 11.06 (48h), 8.809 (72h) | [1] | |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 (72h) | ||
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 (72h) | ||
| Longikaurin A | CAL27 | Oral Squamous Cell Carcinoma | 4.36 (24h), 1.98 (48h) | |
| TCA-8113 | Oral Squamous Cell Carcinoma | 4.93 (24h), 2.89 (48h) | ||
| Glaucocalyxin A | HL-60 | Leukemia | 6.15 (24h) | |
| SMMC-7721 | Hepatocellular Carcinoma | 5.58 (48h) | ||
| HepG2 | Hepatocellular Carcinoma | 8.22 (48h) | ||
| MCF-7 | Breast Carcinoma | 1.00 (72h) | ||
| This compound | B16 4A5 | Melanoma | 0.19 (as melanogenesis inhibitor) | [1] |
Note: The IC50 value for this compound is for its activity as a melanogenesis inhibitor and not a direct measure of cytotoxicity against cancer cells.
Experimental Protocols
The cytotoxic activity of these compounds is commonly determined using a colorimetric viability assay, such as the MTT assay.
MTT Assay for Cell Viability
Objective: To determine the concentration at which a compound inhibits the proliferation of cancer cells by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or a comparator). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
ent-Kaurane diterpenoids typically induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This often involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of a caspase cascade.
Caption: Intrinsic apoptosis pathway induced by ent-kaurane diterpenoids.
Experimental Workflow
The general workflow for evaluating the anticancer potential of a compound like this compound involves a series of in vitro experiments.
References
Efficacy of (-)-Isodocarpin: Data Currently Unavailable for Direct Comparison with Known Inhibitors
A comprehensive review of available scientific literature reveals a significant gap in the pharmacological data for (-)-Isodocarpin, preventing a direct comparison of its efficacy with known inhibitors. While the total synthesis of this enmein-type natural product has been successfully achieved, detailed studies on its biological activity, mechanism of action, and quantitative comparisons with other therapeutic agents are not yet publicly available.
Currently, the primary focus of research on this compound has been its complex chemical synthesis. Several studies have detailed divergent total synthesis strategies for enmein-type natural products, including this compound. These efforts are crucial for enabling future biological investigations by providing a renewable source of the compound. However, this focus on synthetic chemistry means that the critical next steps of pharmacological evaluation have not been extensively reported in peer-reviewed literature.
To provide a comparative guide as requested, data on the following aspects of this compound are essential but currently unavailable:
-
Mechanism of Action: The specific signaling pathways modulated by this compound and its molecular targets within the cell are unknown.
-
Quantitative Efficacy Data: There is a lack of published IC50 or EC50 values for this compound against various cancer cell lines or other relevant biological systems. This quantitative data is fundamental for comparing its potency to established inhibitors.
-
Direct Comparative Studies: No studies have been found that directly compare the efficacy of this compound with other known inhibitors targeting similar pathways or disease models.
-
Experimental Protocols: Detailed methodologies for any biological assays performed with this compound are not available, which would be necessary to assess the validity and reproducibility of any future efficacy claims.
Without this foundational biological data, it is not possible to construct the requested comparison guide, including data tables and signaling pathway diagrams.
Future Directions and Alternative Topics
The successful synthesis of this compound opens the door for future research into its potential therapeutic applications. Investigating its anti-cancer, anti-inflammatory, or other biological activities would be a logical next step. Such studies would involve in vitro assays to determine its effect on cell viability, apoptosis, and specific signaling pathways, followed by in vivo studies in animal models.
Given the current lack of data on this compound, we recommend considering a comparison guide on other well-characterized natural product inhibitors for which a wealth of experimental data exists. Alternative topics could include:
-
Curcumin vs. other NF-κB inhibitors: A comparison of the natural product curcumin with synthetic inhibitors of the NF-κB signaling pathway.
-
Resveratrol vs. Sirtuin inhibitors: An analysis of the efficacy of resveratrol in comparison to other modulators of sirtuin activity.
-
Paclitaxel vs. other microtubule-stabilizing agents: A guide comparing the well-known chemotherapy drug paclitaxel with other natural and synthetic compounds that target microtubule dynamics.
These topics have a rich body of literature with the necessary quantitative data and established mechanisms of action to create a comprehensive and informative comparison guide for the intended audience of researchers and drug development professionals.
In Vivo Therapeutic Potential of Isodon Diterpenoids: A Comparative Guide for Researchers
Introduction: (-)-Isodocarpin, an ent-kauranoid diterpenoid isolated from the medicinal plant Isodon rubescens, has demonstrated significant cytotoxic activity against various cancer cell lines in vitro, with potency comparable or superior to conventional chemotherapeutic agents like cisplatin[1]. While this highlights its promise as a therapeutic candidate, rigorous in vivo validation is essential to ascertain its efficacy, safety, and clinical translatability. Publicly available literature, however, currently lacks specific in vivo studies for this compound.
This guide provides a comparative framework for evaluating the therapeutic potential of this compound by leveraging extensive in vivo data from its structurally related analogues, Oridonin and Ponicidin, which are also derived from Isodon rubescens[1][2][3][4]. These compounds share a common diterpenoid scaffold and have been shown to possess potent anticancer activities in preclinical animal models, offering valuable insights into the likely performance and mechanistic pathways of this compound.
Comparative Antitumor Efficacy in Xenograft Models
The antitumor efficacy of Oridonin and Ponicidin has been validated across multiple cancer types in mouse xenograft models. These studies provide a benchmark for the potential performance of this compound. Data consistently shows significant tumor growth inhibition and induction of apoptosis.
| Compound | Cancer Type | Animal Model | Dosage & Administration | Key Efficacy Outcome |
| Oridonin | Triple-Negative Breast Cancer (MDA-MB-468) | Nude Mice | 15 mg/kg, i.p. | Significant tumor growth impairment compared to vehicle control[5]. |
| Oridonin | HER2+ Breast Cancer (HCC1569) | Nude Mice | 15 mg/kg, i.p. | Significant tumor growth impairment compared to vehicle control[5]. |
| Oridonin | Breast Cancer (4T1) | Xenografted Mice | Not Specified | Significantly enhanced antitumor activity and induced greater levels of apoptosis compared to control[2]. |
| Ponicidin | Melanoma (B16F10) | Xenograft Mouse Model | Not Specified | Significantly inhibited the growth of tumor cells and induced apoptosis in tumor tissues[4][6]. |
Mechanistic Insights from In Vivo Studies
In vivo studies of Oridonin and Ponicidin confirm that their antitumor effects are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation. The primary mechanism involves the potent inhibition of the NF-κB signaling pathway.
| Compound | Primary Signaling Pathway(s) Inhibited | Other Observed In Vivo Effects |
| Oridonin | NF-κB, MAPK, Notch, Akt/mTOR, HIF-1α/VEGF[3][5][7][8] | Induction of apoptosis, inhibition of angiogenesis, suppression of cell migration and invasion[2][7][9]. |
| Ponicidin | NF-κB, JAK2/STAT3[4][6][10] | Induction of apoptosis[4][6]. |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway targeted by these compounds and a typical workflow for in vivo validation.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in studies of Oridonin and Ponicidin. These serve as a template for the potential in vivo validation of this compound.
Animal Xenograft Model for Antitumor Efficacy
-
Animal Model: Female athymic nude mice (4-6 weeks old) are typically used to prevent graft rejection. Animals are housed in a pathogen-free environment with controlled temperature, humidity, and light cycles, with ad libitum access to food and water.
-
Cell Culture and Implantation: A human cancer cell line (e.g., MDA-MB-468 for breast cancer) is cultured under standard conditions. A suspension of approximately 5 x 10⁶ cells in 100-200 µL of sterile PBS or culture medium is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow until they reach a palpable volume (e.g., 100-150 mm³). Mice are then randomly assigned to treatment groups (typically n=6-10 per group), including a vehicle control group, one or more this compound dose groups, and a positive control group (e.g., a standard-of-care chemotherapeutic agent).
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., DMSO and saline). The compound is administered to the mice, often via intraperitoneal (i.p.) injection, at a predetermined dose (e.g., 15 mg/kg) and schedule (e.g., daily or every other day) for a specified duration (e.g., 21-28 days).
-
Efficacy Measurement: Tumor volume is measured every 2-3 days using calipers and calculated with the formula: (Length × Width²)/2. Animal body weight is also recorded as an indicator of systemic toxicity. At the end of the study, tumors are excised, weighed, and processed for further analysis such as immunohistochemistry (for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3) and Western blotting (to confirm target engagement, e.g., p-NF-κB levels).
Acute Toxicity and Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the safety profile and the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Animal Model: Healthy, non-tumor-bearing mice (e.g., BALB/c or the same strain as the efficacy study) are used.
-
Procedure: Animals are divided into groups and administered escalating doses of this compound. A control group receives the vehicle only. Animals are closely monitored for a defined period (e.g., 14 days) for clinical signs of toxicity, including changes in behavior, appearance, and body weight. A significant loss of body weight (e.g., >15-20%) is often a key endpoint.
-
Data Collection: At the end of the observation period, blood samples may be collected for hematological and serum chemistry analysis. Major organs (liver, kidney, spleen, etc.) are harvested for histopathological examination to identify any drug-induced organ damage. The MTD is defined as the highest dose that does not cause mortality, significant body weight loss, or other severe signs of toxicity.
Conclusion and Future Directions
The substantial body of in vivo evidence for Oridonin and Ponicidin strongly supports the therapeutic potential of diterpenoids from Isodon rubescens as potent anticancer agents. Their demonstrated ability to inhibit tumor growth in xenograft models, primarily through the inhibition of critical pro-survival signaling pathways like NF-κB, provides a compelling rationale for the further development of this compound[2][4][11].
While this guide uses data from analogous compounds to build a strong case for this compound, it also underscores a critical gap: the absence of specific preclinical data for this compound itself. Therefore, the immediate and necessary next step is to conduct dedicated in vivo studies. These studies should aim to establish a definitive efficacy and safety profile, including determining the maximum tolerated dose, evaluating antitumor activity in relevant xenograft models, and performing detailed pharmacokinetic and pharmacodynamic analyses. Such data is indispensable for validating this compound as a viable candidate for clinical translation.
References
- 1. Frontiers | Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities [frontiersin.org]
- 2. Oridonin inhibits breast cancer growth and metastasis through blocking the Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin inhibits breast cancer growth and metastasis through blocking the Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ponicidin Induces Apoptosis of Murine Melanoma by Inhibiting the NF-κB Signaling Pathway [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Ponicidin Induces Apoptosis of Murine Melanoma by Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oridonin inhibits VEGF-A-associated angiogenesis and epithelial-mesenchymal transition of breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different (-)-Isodocarpin extraction methods
A comprehensive guide for researchers and drug development professionals on optimizing the extraction of the potent diterpenoid, (-)-Isodocarpin, from its natural sources.
This compound, a kaurane diterpenoid primarily isolated from various species of the Rabdosia (formerly Isodon) genus, has garnered significant attention in the scientific community for its promising biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Efficient extraction of this valuable compound is a critical first step in its journey from a natural source to a potential therapeutic agent. This guide provides a comparative overview of various extraction techniques for this compound, supported by available experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Executive Summary of Extraction Techniques
The selection of an appropriate extraction method for this compound is a trade-off between extraction efficiency, time, cost, and environmental impact. Traditional methods like maceration and Soxhlet extraction are simple and require minimal specialized equipment but are often time-consuming and solvent-intensive. Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer significant advantages in terms of reduced extraction time and solvent consumption, and often lead to higher yields.
| Extraction Method | Principle | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | Ethanol, Methanol | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, lower extraction efficiency, large solvent volume. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent at its boiling point. | Ethanol, Methanol | High extraction efficiency, requires less solvent than maceration. | Time-consuming, potential for thermal degradation of target compounds. |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer. | Ethanol, Methanol | Reduced extraction time, lower solvent consumption, increased yield. | Potential for localized heating, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material directly. | Ethanol, Methanol | Very short extraction time, reduced solvent consumption, high efficiency. | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO2) as the extraction solvent. | Supercritical CO2 (often with a co-solvent like ethanol) | "Green" solvent, high selectivity, no residual solvent in the extract. | High initial equipment cost, may not be efficient for highly polar compounds without a co-solvent. |
Comparative Experimental Data
For modern techniques, a study on ultrasound-assisted supercritical fluid extraction (US-SFE) of oridonin from Rabdosia rubescens demonstrated the potential of this "green" technology. While specific yield data for this compound is not provided, the study established optimal parameters for extracting related diterpenoids, which can serve as a starting point for this compound extraction.[5]
A validated HPLC method for the simultaneous quantification of 17 compounds in Rabdosia rubescens, including this compound, utilized an extraction method that can be considered a benchmark for analytical purposes.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for each extraction method, which should be optimized for specific plant materials and desired outcomes.
Maceration
-
Preparation of Plant Material: Air-dry the aerial parts of the Rabdosia species and grind them into a coarse powder.
-
Extraction: Soak the powdered plant material in a suitable solvent (e.g., 95% ethanol) at a solid-to-liquid ratio of 1:10 (w/v) in a sealed container at room temperature.
-
Agitation: Agitate the mixture periodically (e.g., daily) for a period of 7 to 14 days.
-
Filtration and Concentration: Filter the extract to remove the plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Soxhlet Extraction
-
Preparation of Plant Material: Prepare the plant material as described for maceration.
-
Extraction: Place the powdered plant material in a thimble and insert it into the Soxhlet apparatus. Add the extraction solvent (e.g., methanol) to the distillation flask. Heat the flask to allow the solvent to vaporize, condense, and continuously wash over the plant material.
-
Duration: Continue the extraction for a defined period, typically 6-8 hours, or until the solvent in the siphon tube becomes colorless.[1]
-
Concentration: Concentrate the resulting extract using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Prepare the plant material as described for maceration.
-
Extraction: Suspend the powdered plant material in the extraction solvent (e.g., ethanol) in a flask. Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Sonication: Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a predetermined time (e.g., 30-60 minutes) and temperature.
-
Filtration and Concentration: Separate the extract from the solid residue by filtration and concentrate it under reduced pressure.
Microwave-Assisted Extraction (MAE)
-
Preparation of Plant Material: Prepare the plant material as described for maceration.
-
Extraction: Place the powdered plant material and the extraction solvent in a specialized microwave extraction vessel.
-
Irradiation: Irradiate the mixture with microwaves at a set power (e.g., 500 W) and for a short duration (e.g., 2-5 minutes). The temperature should be monitored and controlled.
-
Filtration and Concentration: After cooling, filter the extract and concentrate it using a rotary evaporator.
Supercritical Fluid Extraction (SFE)
-
Preparation of Plant Material: Prepare the plant material as described for maceration.
-
Extraction: Pack the powdered plant material into the extraction vessel of the SFE system. Pump supercritical CO2, often modified with a co-solvent like ethanol, through the vessel at a specific temperature and pressure (e.g., 40°C and 20 MPa).
-
Separation: Decompress the fluid leaving the extractor to precipitate the extracted compounds, which are then collected.
-
Duration: The extraction is typically run for a period of 1-2 hours.
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction and isolation of this compound.
References
- 1. phcog.com [phcog.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Production of oridonin-rich extracts from Rabdosia rubescens using hyphenated ultrasound-assisted supercritical carbon dioxide extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous characterization and quantification of 17 main compounds in Rabdosia rubescens by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (-)-Isodocarpin: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling (-)-Isodocarpin must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, grounded in established safety protocols.
Hazard Identification and Immediate Safety Precautions
This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
Summary of Hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Before handling or disposing of this compound, personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A dust mask or respirator to avoid inhalation of dust.[1]
-
Body Protection: A lab coat or disposable suit to prevent skin contact.
Proper Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the compound is managed in accordance with all applicable environmental regulations.
Step-by-Step Disposal Workflow:
-
Segregation and Labeling:
-
Isolate this compound waste from other laboratory waste streams.
-
Clearly label the waste container as "Hazardous Waste: this compound" and include relevant hazard symbols.
-
-
Containerization:
-
Use a designated, sealed, and non-reactive container for storing this compound waste.
-
For solid forms, ensure the container is robust and prevents the release of dust.
-
-
Storage Prior to Disposal:
-
Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound waste generated, the date of generation, and the date of pickup by the disposal service. This is crucial for regulatory compliance.
-
Spill and Contamination Management
In the event of a spill, immediate action is required to mitigate exposure and environmental contamination.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust.
-
Contain: Use an appropriate absorbent material to contain the spill. Avoid dry sweeping, which can generate dust. A wet cleanup method is preferable.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent, and dispose of all cleanup materials as hazardous waste.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 346.4 g/mol | PubChem[2] |
| GHS Hazard Statements | H302, H315, H319, H335 | Sigma-Aldrich SDS[1] |
Disposal Workflow Diagram
Caption: this compound Disposal Workflow.
References
Essential Safety and Operational Guide for Handling (-)-Isodocarpin
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with (-)-Isodocarpin. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards that necessitate the use of appropriate personal protective equipment. The compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.
The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Face Protection | Face shield | Recommended when there is a risk of splashing or generating aerosols. Use in conjunction with goggles. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Required when working outside of a certified chemical fume hood or if dusts are generated. |
Operational Plan: Handling this compound
1. Engineering Controls:
-
All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
2. Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a tared, sealed container to transport the material to the balance.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate the work surface and any equipment used.
Disposal Plan
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, bench paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
